Product packaging for Ursocholic acid(Cat. No.:CAS No. 2955-27-3)

Ursocholic acid

Cat. No.: B122620
CAS No.: 2955-27-3
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-UTLSPDKDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives and Discovery of Ursocholic Acid

The history of this compound is intertwined with the broader history of bile acid research, which spans from traditional medicinal practices to modern chemical and biological investigations.

The therapeutic use of bile acids predates their chemical identification, with historical roots in traditional Chinese medicine. nih.govdrugbank.com For centuries, bear bile, a natural source of certain bile acids, was used to treat a variety of conditions, particularly those related to the liver. wikipedia.orgaasld.orgphysiology.org It was often prescribed to "clear heat" and "relieve toxin," functioning as a general liver tonic. nih.govaasld.orgicepharma.com This traditional application laid the groundwork for later scientific inquiry into the active components of bear bile, leading to the isolation and characterization of compounds like ursodeoxycholic acid and its related structures. physiology.orgdrugbank.com

The chemical synthesis of complex bile acids like this compound is a challenging endeavor due to their intricate stereochemistry. beilstein-journals.orgnih.gov The common precursor for many synthetic bile acids is cholic acid, which is the most abundant and readily available bile acid. beilstein-journals.orgnih.govresearchgate.net The synthesis of ursodeoxycholic acid (UDCA), a closely related compound, provides a model for the types of chemical transformations required. These processes typically involve multiple steps, including the protection and deprotection of hydroxyl groups, dehydroxylation at specific carbon atoms (like C12), and epimerization of hydroxyl groups (such as at the C7 position). beilstein-journals.orgnih.gov

The scientific investigation of this compound and its relatives has evolved significantly over time. Initial research focused on isolation and structural determination, such as the work by Japanese researcher M. Shoda who first isolated the related UDCA from bear bile in 1927. acs.org Following its identification, research shifted towards its physiological effects, initially confirming its role in dissolving gallstones. aasld.org

Classification and Structural Context within Bile Acid Chemistry

This compound is classified as a trihydroxy bile acid. nih.goviarc.fr Its fundamental structure is a C24 steroid built upon a 5β-cholan-24-oic acid skeleton. nih.gov Specifically, it is characterized by the presence of three hydroxyl (-OH) groups located at positions 3α, 7β, and 12α on the steroid nucleus. nih.govscbt.com This specific spatial arrangement of the hydroxyl groups, particularly the beta-orientation at the C7 position, is a key distinguishing feature. It is an epimer of cholic acid, which has a 7α-hydroxyl group. acs.org

Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₄H₄₀O₅ nih.govscbt.com
Molecular Weight408.6 g/mol nih.gov
IUPAC Name(4R)-4-[(3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid nih.gov
CAS Number2955-27-3 nih.govscbt.com
Chemical ClassTrihydroxy bile acids, alcohols and derivatives iarc.fr

Significance of this compound in Mammalian Physiology and Pathophysiology

This compound is recognized as a human urinary metabolite, indicating its presence and processing within the human body. nih.gov While it is a minor component of the total bile acid pool in humans, its properties are significant in the context of liver health and disease. nih.gov The biological activity of bile acids is largely determined by their relative hydrophilicity (water-solubility).

In cholestatic liver diseases, there is an accumulation of hydrophobic (water-repellent) bile acids, such as chenodeoxycholic acid and deoxycholic acid, which can be toxic to liver cells (hepatocytes). nih.gov this compound, like the well-studied UDCA, is more hydrophilic. frontiersin.orgdrugbank.com This hydrophilicity is believed to contribute to its cytoprotective effects, as it can displace the more toxic bile acids from the bile acid pool, thereby protecting hepatocytes and cholangiocytes (bile duct cells) from damage. icepharma.comdrugbank.com Furthermore, research has pointed to its anti-inflammatory and antioxidant properties, which are relevant in mitigating the cellular stress associated with liver pathologies. physiology.orgfrontiersin.org It has been shown to modulate immune responses and inhibit cellular apoptosis induced by toxic bile acids. drugbank.comnih.gov

Comparison of Key Bile Acids
Bile AcidClassificationHydroxyl GroupsRelative Hydrophilicity
Cholic Acid (CA)Primary3α, 7α, 12αHydrophilic
Chenodeoxycholic Acid (CDCA)Primary3α, 7αHydrophobic
Deoxycholic Acid (DCA)Secondary3α, 12αHydrophobic
Lithocholic Acid (LCA)SecondaryVery Hydrophobic (Toxic)
Ursodeoxycholic Acid (UDCA)Tertiary3α, 7βVery Hydrophilic
This compoundTertiary3α, 7β, 12αHydrophilic

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O5 B122620 Ursocholic acid CAS No. 2955-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQCQFFYRZLCQQ-UTLSPDKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301018756
Record name 7-Epicholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ursocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000917
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2955-27-3
Record name Ursocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2955-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ursocholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Epicholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name URSOCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLP1T05RBX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ursocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000917
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolism of Ursocholic Acid

Endogenous Biosynthetic Pathways of Ursocholic Acid

The endogenous production of this compound is indirect and relies on the synthesis of its direct precursor, cholic acid, through several established pathways of bile acid synthesis.

The classic, or neutral, pathway is the principal route for bile acid synthesis in the liver, accounting for the majority of primary bile acid production. This pathway begins with the hydroxylation of cholesterol at the 7α-position, a reaction catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this pathway researchgate.netnih.govresearchgate.net. The resulting 7α-hydroxycholesterol is then further processed through a series of enzymatic reactions. The synthesis of cholic acid specifically requires the action of sterol 12α-hydroxylase (CYP8B1), which introduces a hydroxyl group at the 12α position researchgate.netyoutube.com. Without this step, the pathway would lead to the formation of chenodeoxycholic acid instead. This pathway is the primary source of the cholic acid that serves as a substrate for microbial conversion to this compound.

Research has identified a pathway for cholic acid synthesis that involves 25-hydroxylated intermediates. This route demonstrates that the degradation of the cholesterol side chain can occur without hydroxylation at the C-26 position or the involvement of mitochondria, which is characteristic of the classic pathway. In this pathway, 5β-cholestane-3α,7α,12α,25-tetrol is converted to 5β-cholestane-3α,7α,12α,24β,25-pentol by microsomal enzymes, which is then transformed into cholic acid by soluble enzymes.

Several enzymes are critical for the synthesis of this compound's precursor and its eventual transformation.

HSDHs (Hydroxysteroid Dehydrogenases): These enzymes are essential for the epimerization of cholic acid to this compound, a process primarily carried out by gut bacteria. The conversion involves a two-step reaction at the C-7 position of the steroid nucleus frontiersin.orgoup.com.

7α-HSDH first oxidizes the 7α-hydroxyl group of cholic acid to form an intermediate, 7-keto-deoxycholic acid (7-KDC) nih.govresearchgate.net.

7β-HSDH then stereospecifically reduces the 7-keto group to a 7β-hydroxyl group, yielding this compound frontiersin.orgresearchgate.net.

Table 1: Key Enzymes in this compound Formation

Enzyme Role Location of Action
CYP7A1 Rate-limiting step in classic pathway; produces precursor 7α-hydroxycholesterol. Liver (Endoplasmic Reticulum)
CYP8B1 Catalyzes 12α-hydroxylation, leading to cholic acid synthesis. Liver (Endoplasmic Reticulum)
7α-HSDH Oxidizes the 7α-hydroxyl group of cholic acid to a 7-keto group. Intestine (Microbial)
7β-HSDH Reduces the 7-keto group to a 7β-hydroxyl group, forming this compound. Intestine (Microbial)

Microbial Transformations in this compound Formation

The conversion of the primary bile acid, cholic acid, into the secondary bile acid, this compound, is exclusively a function of the intestinal microbiota beilstein-journals.orgwikipedia.org. Specific anaerobic bacteria possess the necessary hydroxysteroid dehydrogenases to perform the epimerization of the 7-hydroxyl group.

Research has identified several bacterial species capable of this biotransformation.

Clostridium limosum : A soil-isolated, gram-positive anaerobe was shown to form this compound and its intermediate, 7-ketodeoxycholic acid, from cholic acid in whole-cell cultures nih.gov.

Clostridium absonum : Multiple strains of this species have been demonstrated to convert cholic acid to this compound nih.govresearchgate.netoup.com. Time course studies with C. absonum suggest that 7-keto-deoxycholic acid is an intermediate in this transformation nih.govresearchgate.net. The formation of this compound from cholic acid was observed to be slower than the analogous conversion of chenodeoxycholic acid to ursodeoxycholic acid nih.gov.

This microbial action is the direct and primary route for the formation of this compound in the gut.

Table 2: Microbial Species in this compound Synthesis

Microbial Species Precursor Product(s)
Clostridium limosum Cholic Acid This compound, 7-Ketodeoxycholic Acid
Clostridium absonum Cholic Acid This compound, 7-Ketodeoxycholic Acid

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation Type
This compound UCA Secondary Bile Acid
Cholic acid CA Primary Bile Acid
Chenodeoxycholic acid CDCA Primary Bile Acid
Ursodeoxycholic acid UDCA Secondary Bile Acid
Cholesterol Sterol Precursor
7α-hydroxycholesterol Intermediate
7-keto-deoxycholic acid 7-KDC Intermediate
5β-cholestane-3α,7α,12α,25-tetrol Intermediate

Specific Bacterial Strains and Enzymes Involved (e.g., 7α-HSDH, 7β-HSDH, 12α-HSDH)

The conversion of primary bile acids to the precursors of this compound is carried out by specific bacterial strains possessing a suite of enzymes known as hydroxysteroid dehydrogenases (HSDHs). The epimerization of chenodeoxycholic acid (CDCA) to ursodeoxycholic acid (UDCA) is a critical step and is catalyzed by the sequential action of 7α-HSDH and 7β-HSDH. frontiersin.orgnih.gov

Initially, 7α-HSDH oxidizes the 7α-hydroxyl group of CDCA to form 7-oxo-lithocholic acid (7-oxo-LCA). Subsequently, 7β-HSDH reduces the 7-oxo group to a 7β-hydroxyl group, yielding UDCA. frontiersin.orgnih.govnih.gov

Several bacterial species isolated from the human gut have been identified to possess these enzymatic activities. For example, strains of Clostridium, Bacteroides, and Ruminococcus are known to harbor 7α-HSDH and 7β-HSDH. nih.gov Specifically, Ruminococcus gnavus has been identified as a producer of UDCA through the action of its 7β-HSDH. nih.gov

The following table summarizes the key enzymes and some of the bacterial genera known to be involved in these transformations:

EnzymeFunctionImplicated Bacterial Genera
7α-HSDH Oxidizes the 7α-hydroxyl group of bile acidsClostridium, Bacteroides, Xanthomonas nih.gov
7β-HSDH Reduces the 7-oxo group to a 7β-hydroxyl groupClostridium, Collinsella, Ruminococcus nih.govnih.gov
12α-HSDH Acts on the 12α-hydroxyl group of bile acidsClostridium, Eggerthella nih.govresearchgate.net

Enterohepatic Circulation and Systemic Distribution of this compound

This compound, like other bile acids, undergoes enterohepatic circulation, a process of secretion from the liver into the bile, passage into the intestine, absorption by the gut, and return to the liver via the portal circulation. nih.gov After its formation by the gut microbiota, this compound and its precursors can be absorbed from the intestine.

Studies on UDCA, a direct precursor, show that it is absorbed in the small intestine and enters the portal vein. nih.gov The liver then efficiently extracts it from the portal blood. nih.gov Oral administration of UDCA has been shown to accelerate the enterohepatic circulation of bile acids. nih.govnih.gov This is thought to occur through the inhibition of the farnesoid X receptor (FXR) signaling pathway in the ileum. nih.govnih.govresearchgate.net

Once in the systemic circulation, this compound and its related compounds are bound to plasma proteins. nih.gov Only small amounts are typically found in the systemic circulation due to the efficient hepatic uptake. nih.gov

Metabolic Fate and Excretion of this compound

The metabolic fate of this compound involves several biotransformation processes, primarily conjugation, which enhances its water solubility and facilitates its excretion.

In the liver, this compound, like its precursor UDCA, is conjugated with the amino acids taurine or glycine. nih.govaasld.org This conjugation process is a key step in its metabolism and detoxification. The resulting taurine and glycine conjugates, such as tauroursodeoxycholic acid (TUDCA) and glycoursodeoxycholic acid (GUDCA), are then secreted into the bile. nih.govaasld.orgresearchgate.net These conjugated forms are the predominant species found in the biliary and plasma bile acid pools following administration of UDCA. nih.gov

The conjugation of bile acids with taurine and glycine generally makes them less toxic and improves their flow characteristics. substack.com

The metabolism of this compound and its precursors can lead to a variety of derivatives. In vitro studies using liver microsomes have identified several metabolic pathways for UDCA, which would be indicative of the potential fate of this compound. These pathways include hydroxylation, oxidation, and epimerization, followed by further conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation). mdpi.com

A number of metabolites have been identified, including:

Oxidation products : 7β-hydroxy-3-oxo-5β-cholan-24-oic acid and 7-ketolithocholic acid. nih.gov

Hydroxylation products . mdpi.com

Epimerization products . mdpi.com

These phase I metabolites can then undergo phase II metabolism to form glucuronide and sulfate conjugates. mdpi.com The identification of these metabolites is often achieved through techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry, sometimes involving derivatization to enhance detection. nih.govnih.gov

The primary route of excretion for this compound and its metabolites is in the feces. drugbank.com A smaller portion may be excreted in the urine, particularly in certain cholestatic conditions. drugbank.com Unabsorbed this compound in the colon can be further metabolized by intestinal bacteria, for instance, through 7-dehydroxylation to form lithocholic acid. drugbank.com

Mechanisms of Action and Molecular Interactions of Ursocholic Acid

Modulation of Nuclear Receptors

Ursocholic acid's influence on nuclear receptors is a cornerstone of its mechanism of action, allowing it to regulate gene expression involved in metabolism, inflammation, and cellular homeostasis.

Farnesoid X Receptor (FXR) Interactions and Antagonistic Effects

This compound (in the form of its precursor, ursodeoxycholic acid or UDCA) demonstrates significant antagonistic effects on the Farnesoid X Receptor (FXR), a central regulator of bile acid and lipid metabolism. Short-term administration of UDCA stimulates bile acid synthesis by reducing the activation of FXR. This leads to a decrease in circulating fibroblast growth factor 19 (FGF19), an intestinal hormone that normally suppresses bile acid production. The resulting induction of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, is evidenced by elevated levels of its products, C4 and 7α-hydroxycholesterol.

Table 1: Effects of this compound (as UDCA) on the FXR Pathway
Target/Pathway ComponentObserved EffectDownstream ConsequenceReference
FXR ActivationAntagonism/Reduced ActivationStimulation of bile acid synthesis
FGF19 LevelsReducedIncreased CYP7A1 expression
CYP7A1 ExpressionIncreasedEnhanced bile acid production
Stearoyl-CoA Desaturase (SCD)InducedIncreased hepatic triglyceride content

Glucocorticoid Receptor (GR) Activation and Functional Modulation

This compound functionally modulates the Glucocorticoid Receptor (GR) through a unique, ligand-independent mechanism. Treatment with UDCA promotes the nuclear translocation of the GR, a critical step in its activation, without directly binding to the classical ligand-binding site as synthetic glucocorticoids like dexamethasone (B1670325) do. Studies have shown that the ligand-binding domain of the GR is nonetheless responsible for this UDCA-dependent nuclear translocation.

Once translocated, the GR can bind to DNA sequences known as glucocorticoid-response elements (GREs). UDCA treatment enhances this DNA binding activity in a dose-dependent manner. However, the resulting gene transactivation is weak compared to that induced by classical agonists like dexamethasone. For instance, in primary rat hepatocytes, UDCA induced a 2.6- to 4.3-fold increase in luciferase activity in a GRE-reporter assay, whereas dexamethasone caused a much larger 11.9- to 20.85-fold increase. This differential activation suggests that UDCA acts as a selective GR modulator, potentially separating the receptor's transactivation and transrepression functions. A key outcome of this modulation is the suppression of NF-κB-dependent transcription, which is achieved through the interaction of the activated GR with the p65 subunit of NF-κB.

Mineralocorticoid Receptor (MR) Modulation

Based on available scientific literature, there is currently no significant evidence to suggest a direct interaction or functional modulation of the Mineralocorticoid Receptor (MR) by this compound or its precursor, UDCA. Research has focused primarily on its interactions with other nuclear receptors like FXR and GR.

Liver X Receptor α (LXRα) and Lipogenesis Modulation

This compound plays a role in regulating hepatic lipogenesis by inhibiting the activity of Liver X Receptor α (LXRα). LXRα is a key nuclear receptor that promotes the synthesis of fatty acids by controlling the expression of lipogenic genes, including sterol regulatory element-binding protein-1c (SREBP-1c).

The inhibitory mechanism of UDCA involves the induction of the nuclear corepressor SMILE (Small heterodimer partner interacting leucine (B10760876) zipper protein). UDCA treatment increases the expression of SMILE in a manner dependent on adenosine (B11128) monophosphate-activated kinase (AMPK). SMILE then physically interacts with LXRα, competing with coactivators and repressing LXRα's transcriptional activity. This action effectively suppresses the LXRα-mediated expression of SREBP-1c and its downstream targets, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), thereby attenuating fat accumulation in the liver.

Takeda G-protein-coupled receptor 5 (TGR5) Activation and Signaling

This compound is an agonist for the Takeda G-protein-coupled receptor 5 (TGR5), a membrane-bound bile acid receptor involved in regulating energy homeostasis, inflammation, and glucose metabolism. The activation of TGR5 by bile acids, including UDCA, typically leads to the production of intracellular cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA).

This signaling cascade has diverse cellular effects. For example, in the context of colorectal cancer cells, UDCA-mediated TGR5 activation suppresses YAP (Yes-Associated Protein) signaling, a pathway involved in cell proliferation. This occurs through the TGR5-cAMP/PKA pathway, which inhibits RhoA activity, a key upstream regulator of YAP. The potency of UDCA as a TGR5 agonist can be influenced by chemical modifications; for instance, 7α-methylated UDCA shows a significantly higher affinity and activation ability for TGR5 compared to UDCA itself. TGR5 activation is also linked to increased energy expenditure and the regulation of inflammatory responses.

Cellular Signaling Pathway Modulation

Beyond its direct interactions with nuclear receptors, this compound modulates several key intracellular signaling pathways. It has been shown to regulate the activation of survival signaling proteins such as ERK1/2 and Akt. In certain cellular stress models, UDCA upregulates the phosphorylation of ERK1/2 and Akt, which promotes cell survival and cytoprotection.

Furthermore, UDCA can antagonize apoptosis induced by cytotoxic agents by modulating signaling cascades. For example, it can inhibit the deoxycholic acid-induced activation of the epidermal growth factor receptor (EGFR)/Raf-1/ERK pathway. Its activation of the Glucocorticoid Receptor also allows it to intervene in inflammatory pathways by suppressing NF-κB-dependent transcription. These interactions highlight the compound's ability to influence fundamental cellular processes such as proliferation, apoptosis, and inflammation through a complex network of signaling events.

Table 2: Summary of this compound (as UDCA) Effects on Receptors and Pathways
Receptor/PathwayPrimary InteractionKey Downstream EffectReference
Farnesoid X Receptor (FXR)AntagonistIncreased bile acid synthesis; Induced lipogenesis
Glucocorticoid Receptor (GR)Ligand-independent activationNuclear translocation; Suppression of NF-κB
Liver X Receptor α (LXRα)Inhibition (via SMILE)Repression of lipogenic gene expression
Takeda G-protein-coupled receptor 5 (TGR5)AgonistIncreased cAMP; Modulation of YAP and RhoA
ERK/Akt PathwaysModulationUpregulation of phosphorylation; Pro-survival signaling
Table 3: List of Compounds
Compound Name
This compound
Ursodeoxycholic acid (UDCA)
β-muricholic acid
Dexamethasone
Deoxycholic acid

NF-κB Pathway Suppression

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in inflammatory and carcinogenic processes. In monocytes, this compound specifically inhibits TNFα-induced release of the inflammatory cytokine IL-8 by preventing the activation of NF-κB. This inhibitory effect is associated with the attenuation of TNF receptor-associated factor 2 (TRAF2) phosphorylation, a key signaling event upstream of NF-κB. The precise mechanism is thought to involve the disruption of signaling pathways essential for NF-κB activation, potentially by inhibiting IκB kinase. By blocking the activation of NF-κB and the related transcription factor AP-1, this compound may play a role in preventing pathways involved in colon carcinogenesis.

Table 1: Research Findings on this compound and NF-κB Pathway Suppression

Cell/System Studied Inducing Agent Key Finding Associated Molecule(s) Reference(s)
Monocytes (Primary and U937) TNFα Inhibited IL-8 release. TRAF2
HepG2 Cells Lipopolysaccharide (LPS) Suppressed NF-κB activity in the nucleus. IκB kinase (hypothesized)
Human Colon Cancer Cells (HCT116) Deoxycholic Acid (DCA) Blocked DCA-induced NF-κB activation. PKC, IκB-α, RelA
Microglial Cell Line (BV-2) Amyloid beta (Aβ42) Potential suppression of NF-κB. A20

ERK and Raf-1 Kinase Activities

The influence of this compound on the Extracellular signal-regulated kinase (ERK) and Raf-1 kinase pathway is context-dependent. In human colon cancer cells, this compound pretreatment can downregulate both ERK and Raf-1 kinase activities that are stimulated by deoxycholic acid (DCA), a cytotoxic bile acid. This action is part of the mechanism by which this compound antagonizes DCA-induced apoptosis. However, in other contexts, such as in gastric cancer cells, this compound can enhance the phosphorylation of ERK1/2 and MEK1/2, where the activated ERK pathway exerts a pro-apoptotic function. This suggests that this compound can modulate the ERK pathway to produce different cellular outcomes depending on the cell type and stimulus. Studies in cardiomyocytes also show that this compound can increase ERK phosphorylation as part of a pro-survival signaling response to hypoxia.

Epidermal Growth Factor Receptor (EGFR) Inhibition

This compound has been found to inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often implicated in tumor growth. In human colon cancer cells, this compound was shown to inhibit the activation of EGFR caused by deoxycholic acid (DCA). This inhibition is a key part of its ability to modulate the downstream Raf-1/ERK signaling pathway and prevent DCA-induced apoptosis. Further research suggests that this compound may suppress cell growth by promoting the endocytosis and subsequent degradation of EGFR. This effect is facilitated by the presence of caveolin-1, a structural protein of plasma membrane lipid rafts. By inducing the internalization of the receptor, this compound effectively reduces its mitogenic signaling activity.

AKT/mTOR Signaling Pathway Regulation

This compound regulates the AKT/mTOR signaling pathway, which is a central regulator of cell proliferation, survival, and metabolism. In the context of nonalcoholic fatty liver disease (NAFLD), this compound attenuates hepatic steatosis by regulating AKT/mTOR/SREBP-1 signal transduction. It has been shown to improve lipid accumulation in liver cells by inhibiting this pathway. Similarly, in vascular smooth muscle cells, this compound inhibits intimal hyperplasia by blocking the miR-21/PTEN/AKT/mTOR signaling pathway. PTEN is a negative modulator of the PI3K/AKT pathway, and by influencing this axis, this compound can control the cell proliferation and migration that contribute to atherosclerosis.

Table 2: Research Findings on this compound and AKT/mTOR Pathway Regulation

Model System Effect Key Finding Reference(s)
LO2 Cells (in vitro NAFLD model) Inhibition Ameliorates hepatic lipid metabolism.
Carotid Artery Injury Model (in vivo) Inhibition Suppresses intimal hyperplasia.
Human Liver Cancer Cell Line Inhibition Prevents lipid accumulation and reduces liver damage.

PI3K/Akt/Nrf2 Pathway Activation

This compound provides antioxidative effects through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/Nuclear factor-E2-related factor-2 (Nrf2) pathway. In HepG2 cells, this compound was shown to increase the synthesis of glutathione (B108866) (GSH), a key cellular antioxidant. This increase was mediated by the activation of the PI3K/Akt pathway, which led to the translocation of the transcription factor Nrf2 into the nucleus. Nuclear Nrf2 then upregulates the expression of antioxidant enzymes, including glutamine-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. This mechanism is considered fundamental to the hepatoprotective and therapeutic effects of this compound in conditions involving oxidative stress, such as chronic hepatitis and arsenic-induced hepatotoxicity.

Impact on Mitochondrial Function and Dynamics

Mitochondrial dysfunction is a known pathogenic mechanism in a range of diseases, including neurodegenerative conditions like Alzheimer's and Parkinson's disease. This compound has demonstrated a significant capacity to rescue and improve mitochondrial function. It has been shown to inhibit mitochondrial damage induced by toxic bile acids. Its protective effects extend to correcting impairments in mitochondrial membrane potential and respiration in fibroblasts from patients with neurodegenerative diseases.

Improvement of Mitochondrial Dysfunction

This compound directly addresses mitochondrial dysfunction by improving key functional parameters. In fibroblasts from patients with sporadic and familial Alzheimer's disease, treatment with this compound increases mitochondrial membrane potential and respiration. A study screening numerous compounds in tissue from Parkinson's disease patients identified this compound and related compounds as having a marked mitochondrial rescue effect, improving mitochondrial membrane potential and normalizing intracellular ATP levels. This rescue effect was associated with an increased activity of all four complexes of the mitochondrial respiratory chain.

Furthermore, this compound influences mitochondrial dynamics. In Alzheimer's patient fibroblasts, which exhibit altered mitochondrial morphology, this compound treatment reduces the number of elongated mitochondria. This effect is linked to the protein Drp1 (dynamin-related protein 1); this compound was found to increase the amount and localization of Drp1 at the mitochondria, and its restorative effects were nullified when Drp1 was silenced.

Table 3: Effects of this compound on Mitochondrial Function

Model System Key Improvement Specific Finding Associated Molecule(s) Reference(s)
Alzheimer's Disease Patient Fibroblasts Increased Membrane Potential & Respiration Corrected reduced mitochondrial membrane potential. Drp1
Parkinson's Disease Patient Fibroblasts Increased Membrane Potential & ATP Levels Rescued mitochondrial dysfunction, normalized ATP. Akt, Glucocorticoid Receptor
Parkinson's Disease Patient Fibroblasts Increased Respiratory Chain Activity Markedly increased activity of all four mitochondrial respiratory chain complexes. -
Alzheimer's Disease Patient Fibroblasts Altered Mitochondrial Morphology Reduced the amount of long mitochondria. Drp1

Table of Compounds Mentioned

Compound Name
This compound (Ursodeoxycholic acid)
Deoxycholic Acid
Glutathione
LY294002
BMS-345541
Canertinib
Celecoxib
Erlotinib
Sorafenib
Tauro-UDCA
PD98059
U0126
Calphostin C
Bisindolylmaleimide
Phorbol esters (PMA)
Alloxan
Arsenic
Lipopolysaccharide
Oleic acid

Redistribution of Dynamin-related protein 1 (Drp1)

Dynamin-related protein 1 (Drp1) is a cytosolic GTPase crucial for regulating mitochondrial fission, the process by which mitochondria divide. researchgate.net This process is vital for maintaining a healthy mitochondrial network, removing damaged mitochondria, and supporting cellular energy homeostasis. researchgate.net The function of Drp1 involves its translocation from the cytosol to the outer mitochondrial membrane, where it assembles into ring-like structures that constrict and divide the mitochondrion. researchgate.netnih.gov

The therapeutic effects of UDCA on mitochondrial health appear to be directly dependent on its ability to modulate Drp1. In experimental models where Drp1 was knocked down (its expression was silenced), the protective effects of UDCA on mitochondrial function were abolished. nih.gov This highlights that the redistribution and increased localization of Drp1 to the mitochondria are key mechanisms through which UDCA exerts its restorative effects on cellular bioenergetics. nih.govnih.gov

Table 1: Effect of UDCA on Drp1 and Mitochondrial Function in Alzheimer's Disease Fibroblasts

Parameter Condition in Alzheimer's Disease (AD) Fibroblasts Effect of UDCA Treatment
Drp1 Protein Level Reduced Increased
Drp1 Localization to Mitochondria Reduced Increased
Mitochondrial Membrane Potential Impaired Increased / Restored
Mitochondrial Respiration Decreased (sporadic AD) Increased
Mitochondrial Morphology Increased long mitochondria Reduced amount of long mitochondria

Data sourced from studies on fibroblasts from patients with sporadic and familial Alzheimer's disease. nih.govnih.gov

Regulation of Gene Expression

Ursodeoxycholic acid (UDCA) significantly influences cellular function by modulating the expression of a wide array of genes. nih.govnih.gov Its effects are observed across various biological pathways, including lipid metabolism, protein biosynthesis, and inflammation. nih.govresearchgate.netplos.org By altering the transcription of key genes, UDCA can help restore cellular homeostasis and mitigate pathological conditions. nih.govmdpi.com This regulation occurs through several distinct molecular mechanisms, including the modulation of chromatin structure and the expression of non-coding RNAs.

The acetylation of histones is a critical epigenetic modification that regulates gene expression. Generally, histone hyperacetylation, mediated by histone acetyltransferases (HATs), leads to a more open chromatin structure, allowing for active gene transcription. Conversely, histone deacetylation, carried out by histone deacetylases (HDACs), results in a more compact chromatin structure and gene silencing.

Research into the effects of UDCA on colon cancer cells has revealed a surprising impact on histone acetylation. Contrary to compounds like sodium butyrate, which induce histone hyperacetylation, UDCA was found to induce hypoacetylation of histones. nih.gov This finding suggests that UDCA does not function as a histone deacetylase (HDAC) inhibitor. nih.gov Instead, it modulates the chromatin landscape by promoting a state of lower acetylation. This mechanism is associated with UDCA's ability to induce differentiation and senescence (a state of permanent cell cycle arrest) in colon cancer cells, contributing to its chemopreventive potential. nih.gov The induction of senescence appears to be independent of key tumor suppressor pathways like p53 and Rb but may involve HDAC6. nih.gov

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a significant role in post-transcriptional gene regulation by binding to messenger RNA (mRNA) and inhibiting protein translation. UDCA has been shown to modulate the expression of several miRNAs, with microRNA-21 (miR-21) being a notable example. The regulation of miR-21 by UDCA, however, appears to be context-dependent, varying with the cellular environment and pathological state.

In studies of liver regeneration following partial hepatectomy, UDCA was identified as a strong inducer of miR-21. nih.gov The upregulation of miR-21, which is considered a pro-proliferative signal, is believed to be one of the mechanisms by which UDCA supports the remarkable regenerative capacity of the liver. nih.gov

Conversely, in inflammatory contexts, UDCA has the opposite effect. In a model of hepatic inflammation using HepG2 cells stimulated with lipopolysaccharide (LPS), UDCA treatment significantly decreased the levels of miR-21. mdpi.comnih.govresearchgate.net This downregulation is part of UDCA's broader anti-inflammatory effect, which also involves the modulation of NF-κB and farnesoid X receptor (FXR) signaling pathways. mdpi.comnih.gov By reducing miR-21 expression in this setting, UDCA may help to control inflammation and its consequences. nih.govresearchgate.net

Table 2: Context-Dependent Modulation of miR-21 by UDCA

Biological Context Cell/Tissue Model Effect of UDCA on miR-21 Expression Associated Outcome
Liver Regeneration Regenerating rat liver after partial hepatectomy Increased Promotes cell proliferation and viability
Hepatic Inflammation LPS-treated HepG2 cells Decreased Contributes to anti-inflammatory effects

Data sourced from studies on liver regeneration and inflammation models. mdpi.comnih.govnih.govresearchgate.net

Physiological and Pathophysiological Roles of Ursocholic Acid

Role in Bile Flow and Cholestasis

Ursocholic acid, and more broadly its precursor ursodeoxycholic acid (UDCA), is recognized for its choleretic properties, meaning it increases bile flow. drugbank.comnih.gov This effect is crucial in the context of cholestasis, a condition characterized by reduced or stopped bile flow. The therapeutic action of UDCA in cholestatic liver diseases is partly attributed to its ability to displace more toxic, hydrophobic bile acids from the bile acid pool and from the membranes of liver cells (hepatocytes). nih.govportlandpress.com

The mechanisms behind UDCA's choleretic action are multifaceted. It is suggested that UDCA can increase intracellular calcium levels, which in turn stimulates transport proteins and vesicular exocytosis in cholestatic hepatocytes. drugbank.com Furthermore, it may upregulate the expression of certain membrane transport proteins involved in biliary secretion. drugbank.com By promoting bile flow, UDCA helps to alleviate the accumulation of toxic bile acids within the liver, which can cause cellular damage and inflammation. drugbank.comnih.gov In some cholestatic conditions, UDCA has been shown to reduce biochemical markers of cholestasis and hepatocellular damage. nih.gov

Research in animal models of intrahepatic cholestasis has demonstrated that an appropriate dosage of UDCA can ameliorate liver injury, reduce periductal fibrosis, and decrease cholangiocyte proliferation. jst.go.jp This improvement in liver function can occur without necessarily altering biliary bicarbonate secretion. jst.go.jp UDCA also exhibits protective effects on cholangiocytes, the cells lining the bile ducts, by shielding them from the cytotoxic effects of hydrophobic bile acids, an effect that is independent of the surrounding pH. jst.go.jp

Regulation of Lipid Metabolism

This compound and its parent compound, UDCA, have demonstrated significant effects on the regulation of lipid metabolism. These effects are observed in the liver, adipose tissue, and circulation, influencing hepatic steatosis, cholesterol and fatty acid profiles.

Hepatic Steatosis Attenuation

Hepatic steatosis, or fatty liver, is a condition characterized by the accumulation of lipids in hepatocytes. UDCA has been shown to alleviate hepatic steatosis by influencing several key metabolic pathways. frontiersin.orgkoreascience.krelsevier.es In animal models of diet-induced obesity, UDCA treatment has been found to significantly reduce lipid droplets, free fatty acids (FFA), and triglycerides (TG) in the liver. mdpi.com

The mechanisms underlying this attenuation of hepatic steatosis involve the regulation of genes involved in lipogenesis (the synthesis of fatty acids) and fatty acid uptake. koreascience.kr Specifically, UDCA has been shown to downregulate the expression of key lipogenic genes. koreascience.kr Furthermore, UDCA may regulate the AKT/mTOR/SREBP-1 signaling pathway, which is a critical regulator of cellular lipid metabolism, to improve hepatic lipid balance. vkp.org.uanih.gov Studies have shown that UDCA can inhibit lipogenesis by regulating the expression of mature sterol-regulatory element-binding protein-1 (SREBP-1) and its downstream enzymes. frontiersin.orgnih.gov

In obese animal models, UDCA treatment not only decreased hepatic lipid accumulation but also improved fatty acid oxidation. nih.gov This suggests that UDCA helps to both reduce the synthesis and storage of fats in the liver while increasing their breakdown for energy.

Cholesterol Synthesis and Transport

The impact of UDCA on cholesterol metabolism is complex and involves multiple actions. It is known to reduce the cholesterol saturation of bile, a key factor in the formation of cholesterol gallstones. nih.gov This is achieved in part by inhibiting the absorption of cholesterol in the intestine and its secretion into bile. drugbank.com

However, the direct effect of UDCA on cholesterol synthesis in the liver appears to be minimal. nih.govnih.govnih.gov Some studies suggest that while UDCA treatment does not significantly affect cholesterol synthesis, it can lead to an increase in bile acid synthesis over the long term. vkp.org.uanih.gov This increased conversion of cholesterol into bile acids is a pathway for cholesterol elimination. vkp.org.ua

Fatty Acid Profile Alterations

Research has shown that UDCA can significantly alter the fatty acid profiles in various tissues. frontiersin.orgnih.gov In mice with diet-induced obesity, UDCA treatment led to a decrease in saturated fatty acid levels and an increase in n-3 polyunsaturated fatty acid (n-3 PUFA) levels in most tissues examined. frontiersin.orgnih.gov A positive correlation was observed between the concentrations of UDCA and its derivatives and the levels of n-3 PUFAs. frontiersin.orgnih.gov

The mechanisms behind these alterations involve the modulation of genes related to fatty acid biosynthesis, uptake, and oxidation. frontiersin.orgnih.gov Studies indicate that UDCA treatment can inhibit fatty acid biosynthesis and uptake while stimulating fatty acid oxidation. frontiersin.orgnih.govnih.gov

TissueEffect of UDCA on Fatty Acid ProfileReference
SerumDecreased saturated fatty acids, increased n-3 polyunsaturated fatty acids. frontiersin.orgnih.gov
LiverDecreased saturated fatty acids, increased n-3 polyunsaturated fatty acids. frontiersin.orgnih.gov
Adipose TissueDecreased saturated fatty acids, increased n-3 polyunsaturated fatty acids. frontiersin.orgnih.gov

Adipose Tissue Lipid Metabolism

UDCA also influences lipid metabolism within adipose tissue. In obese mice, UDCA treatment has been associated with a reduction in whole-body adiposity. mdpi.com This is linked to decreased expression of markers for macrophage infiltration and lipogenic capacity in adipose tissue. mdpi.com

Furthermore, UDCA has been shown to promote the "browning" of white adipose tissue, a process associated with increased energy expenditure. mdpi.com This effect is linked to the upregulation of signaling pathways that control this process. mdpi.com In visceral white adipose tissue, UDCA has been observed to increase the activity of stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. vkp.org.uaresearchgate.net

Modulation of Glucose Homeostasis and Insulin (B600854) Sensitivity

This compound and its precursor UDCA have emerged as important modulators of glucose homeostasis and insulin sensitivity. frontiersin.orgoup.com Multiple studies in animal models and some clinical observations suggest that UDCA can improve glycemic control. researchgate.netmdpi.comnih.gov

One of the key mechanisms through which UDCA influences glucose metabolism is by activating the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. nih.gov TGR5 activation in the gastrointestinal tract stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. nih.gov GLP-1, in turn, enhances insulin secretion from pancreatic β-cells, contributing to lower blood glucose levels. nih.gov

In animal models of liver fibrosis, UDCA administration has been shown to decrease fasting and postprandial glucose levels, alleviate hyperinsulinemia, and improve islet function. nih.gov These beneficial effects were associated with enhanced TGR5 gene expression in the intestine. nih.gov

Furthermore, UDCA has been found to improve insulin sensitivity in both the liver and peripheral tissues like muscle. researchgate.netnih.gov In high-fat diet-fed mice, UDCA ameliorated hyperglycemia and hyperinsulinemia by improving hepatic insulin resistance and reducing hepatic steatosis. researchgate.net It is suggested that the reduction in hepatic lipids may lead to enhanced utilization of glucose for the synthesis of fatty acids and cholesterol. researchgate.net

However, it is important to note that the effects of UDCA on glucose metabolism can be influenced by the underlying physiological state. For instance, in a mouse model of prenatal undernutrition, the beneficial effects of UDCA on glucose tolerance and insulin sensitivity were attenuated. oup.com

ParameterEffect of UDCAMechanismReference
Fasting Blood GlucoseDecreaseIncreased GLP-1 secretion, improved insulin sensitivity. mdpi.comnih.gov
Insulin LevelsDecrease (in hyperinsulinemic states)Improved insulin sensitivity. mdpi.comnih.gov
Glucose ToleranceImprovementEnhanced insulin secretion and sensitivity. oup.com
Hepatic Insulin ResistanceImprovementReduction of hepatic steatosis. researchgate.net
Muscle Insulin SensitivityImprovementPotential effects on ER stress. nih.gov

Improvement of Glycemic Parameters

UDCA has demonstrated a positive influence on glucose homeostasis. nih.gov A meta-analysis of clinical trials revealed that UDCA therapy significantly reduces fasting plasma glucose levels. nih.gov Specifically, the analysis showed a weighted mean difference of -3.30 mg/dL. nih.gov Furthermore, the same meta-analysis indicated a significant reduction in glycated hemoglobin (HbA1c) concentrations, with a weighted mean difference of -0.41%. nih.gov Another meta-analysis also found that UDCA significantly lowers plasma insulin levels. nih.gov In a randomized, double-blind, placebo-controlled clinical study involving patients with type 2 diabetes, while a decrease in fasting blood glucose and HbA1c was observed in the UDCA group, the results were not statistically significant. bohrium.com However, a study on patients with nonalcoholic steatohepatitis reported that high-dose UDCA improved glycemic parameters and insulin resistance. plos.org

Table 1: Effect of Ursodeoxycholic Acid (UDCA) on Glycemic Parameters from a Meta-Analysis

Parameter Weighted Mean Difference (WMD) 95% Confidence Interval (CI) p-value
Fasting Glucose -3.30 mg/dL -6.36, -0.24 0.034
Glycated Hemoglobin (HbA1c) -0.41% -0.81, -0.01 0.042
Plasma Insulin -1.50 mg/dL -2.81, -0.19 0.025

Data sourced from a meta-analysis of clinical trials. nih.gov

Glucagon-Like Peptide-1 (GLP-1) Secretion

The beneficial effects of UDCA on glycemic control may be partly mediated by its influence on incretin (B1656795) hormones, particularly glucagon-like peptide-1 (GLP-1). researchgate.net GLP-1 is an intestinal hormone that enhances insulin secretion, and drugs that augment its activity are valuable in managing type 2 diabetes. researchgate.net Bile acids can stimulate GLP-1 release through the G-protein-coupled receptor TGR5, which is present in intestinal L-cells. nih.gov

A study involving healthy Japanese subjects demonstrated that UDCA intake led to a significant increase in GLP-1 secretion. nih.gov The area under the curve (AUC) for GLP-1 secretion in the first 60 minutes after a meal was significantly higher with UDCA compared to without. researchgate.netnih.gov This enhanced GLP-1 secretion was accompanied by lower blood glucose levels. researchgate.netnih.gov Another study in patients with type 2 diabetes and chronic liver disease found that UDCA increased the early phase secretion of active GLP-1. nih.gov It is hypothesized that UDCA may indirectly enhance GLP-1 secretion from L-cells by activating the TGR5 and FXR/FGF19 pathway through its choleretic effect, which increases bile acid release. nih.gov

Table 2: Impact of UDCA on Postprandial GLP-1 Secretion and Blood Glucose

Parameter (AUC 0-60 min) Without UDCA With UDCA p-value
GLP-1 Secretion (mmol·min/l) 450 ± 162 649 ± 232 0.046
Blood Glucose (mg·min/dl) 7191 ± 250 6716 ± 189 0.001

Data from a study on healthy subjects. researchgate.netnih.gov

Anti-Inflammatory Effects

UDCA possesses well-documented anti-inflammatory properties, which contribute to its therapeutic effects in various conditions. plos.orgnih.govnews-medical.netxiahepublishing.com These effects are mediated through multiple mechanisms, including the suppression of pro-inflammatory signaling pathways and the modulation of immune cell activity. news-medical.netresearchgate.netnih.gov

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, COX-2)

A key aspect of UDCA's anti-inflammatory action is its ability to inhibit the production and expression of pro-inflammatory cytokines. mdpi.comresearchgate.net Studies have consistently shown that UDCA can downregulate key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2). mdpi.com

In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, UDCA was found to decrease the release of TNF-α and IL-6 at both the mRNA and protein levels. researchgate.netnih.govnih.gov Another study demonstrated that UDCA treatment effectively downregulated LPS-induced expression of TNF-α, IL-6, and COX-2. mdpi.com This inhibition of pro-inflammatory cytokines is linked to the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation. researchgate.netnih.govmdpi.com Furthermore, research in a rat model of spinal cord injury showed that UDCA decreased the levels of TNF-α, IL-1β, and IL-6. nih.gov

Modulation of Immune Response

Beyond cytokine inhibition, UDCA modulates the broader immune response. frontiersin.orgfrontiersin.org It has been shown to suppress the production of IgM, IgG, and IgA in peripheral blood mononuclear cells. mdpi.com It also suppresses interleukin-2 (B1167480) and interleukin-4 production. mdpi.com In the context of intestinal inflammation, UDCA has been shown to reduce the accumulation of innate immune cells in the mucosa. physiology.org It can also inhibit the activation of various immune cells, including mast cells and macrophages. physiology.org

A chemically modified form of UDCA, NorUDCA, has been shown to inhibit the formation of pro-inflammatory T helper 17 (TH17) cells in the intestine while promoting the generation of anti-inflammatory regulatory T cells (Tregs). meduniwien.ac.at This suggests that UDCA and its derivatives can shift the immune balance towards a less inflammatory state. meduniwien.ac.at The immunomodulatory effects of UDCA are also linked to its ability to suppress the expression of Major Histocompatibility Complex (MHC) class I molecules on hepatocytes. xiahepublishing.com

Anti-Apoptotic Mechanisms

UDCA is recognized for its potent anti-apoptotic properties, protecting cells from programmed cell death induced by various stimuli, including toxic bile acids and inflammatory cytokines. xiahepublishing.commdpi.comresearchgate.netnih.gov This cytoprotective effect is crucial to its therapeutic action in liver diseases and is being explored in other conditions. nih.govportlandpress.com

The anti-apoptotic action of UDCA is multifaceted. It can prevent the permeabilization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. portlandpress.com This is achieved, in part, by reducing the translocation of the pro-apoptotic protein Bax to the mitochondria. nih.gov UDCA also inhibits the generation of reactive oxygen species (ROS), which can trigger apoptosis. nih.govportlandpress.com Furthermore, UDCA can activate cell survival signaling pathways, such as the PI3K/Akt and ERK pathways, by binding to the epidermal growth factor receptor (EGFR). portlandpress.com It has also been shown to inhibit the activation of executioner caspases, the final effectors of apoptosis. portlandpress.com In the context of endoplasmic reticulum (ER) stress-induced apoptosis, UDCA can prevent the activation of caspase-12. xiahepublishing.comportlandpress.com

Anti-Oxidative Stress Properties

UDCA exhibits significant anti-oxidative stress properties, which are closely linked to its anti-inflammatory and anti-apoptotic functions. plos.orgnih.govnews-medical.netxiahepublishing.commdpi.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathology of many diseases. mdpi.com

UDCA can act as a direct ROS scavenger and also induce the expression of antioxidant enzymes. news-medical.netcapes.gov.br In a rat model of fructose-induced metabolic syndrome, UDCA treatment significantly diminished the elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation, and restored the levels of the antioxidant glutathione (B108866) (GSH) in the aorta. plos.org Similarly, in a model of liver injury, UDCA administration reduced levels of total oxidant status (TOS) and oxidative stress index (OSI), while increasing total antioxidant status (TAS). researchgate.net Studies on human skin cells have also shown that UDCA can attenuate the increase in intracellular ROS levels caused by exposure to UV light and particulate matter. mdpi.com

Table 3: Effect of UDCA on Aortic Oxidative Stress Markers in Fructose-Drinking Rats

Parameter Control Fructose-Drinking Rats (FDR) FDR + UDCA
Malondialdehyde (MDA) (nmol/g tissue) 8.05 ± 0.78 38.46 ± 1.68 14.95 ± 0.74
Reduced Glutathione (GSH) (nmol/g tissue) 84.99 ± 2.28 40.09 ± 1.51 80.46 ± 2.94

Data from a study on rats with fructose-induced metabolic syndrome. plos.org

Analytical and Synthetic Methodologies for Ursocholic Acid

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation and characterization of ursocholic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal in confirming its molecular structure and identifying it within complex biological mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are utilized to define the stereochemistry of this compound. In aqueous media, comprehensive NMR studies have been conducted on various bile acids to assign their proton and carbon signals. nih.gov For instance, ¹H NMR spectroscopy can be used to examine the effects of conjugated bile acids on the fluidity of phospholipids (B1166683) in bile. portlandpress.com Specific chemical shifts in the NMR spectrum of ursodeoxycholic acid (UDCA), a closely related bile acid, have been documented and can be found in databases such as the Human Metabolome Database (HMDB). hmdb.ca These reference spectra are invaluable for the identification of this compound.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), is a powerful tool for the sensitive detection and quantification of this compound. jocpr.comnih.gov Tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation patterns. For example, the MS/MS spectrum of UDCA shows a precursor ion at m/z 391.3 and a product ion at m/z 373.5, which are used for monitoring. researchgate.net Similar methodologies can be applied to establish the fragmentation patterns of this compound for its unambiguous identification. nih.gov

Table 1: Spectroscopic Data for the Characterization of Related Bile Acids

TechniqueCompoundKey ObservationsReference
¹H and ¹³C NMRVarious Bile AcidsComplete assignment of proton and carbon signals in aqueous media. nih.gov
¹H NMRUrsodeoxycholic acidUsed to study effects on phospholipid fluidity. portlandpress.com
MS/MSUrsodeoxycholic acidPrecursor ion at m/z 391.3 and product ion at m/z 373.5. researchgate.net

Chromatographic Analysis

Chromatographic techniques are essential for the separation and quantification of this compound from other bile acids and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of bile acids. nih.govtandfonline.com A typical HPLC method for the simultaneous determination of UDCA and its epimer, chenodeoxycholic acid (CDCA), utilizes a C18 column with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer mixture. oup.com Detection is often performed using UV detectors at around 200-210 nm, though the low absorptivity of bile acids can be a limitation. beilstein-journals.orgmfd.org.mk Other detection methods, such as refractive index (RI) and evaporative light scattering detection (ELSD), have also been investigated. nih.gov The separation of various bile acids, including UDCA and its conjugates, has been achieved using ultra-fast liquid chromatography (UFLC) with a gradient elution system. oup.com

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a reference method for the analysis of bile acids. nih.govcapes.gov.br This technique often requires derivatization of the bile acids to increase their volatility. For instance, the hexafluoroisopropyl trifluoroacetate (B77799) ester derivative of UDCA is suitable for GC analysis. thieme-connect.com Headspace GC has also been used to determine residual solvents in raw materials of bile acids like UDCA. mdpi.compreprints.org

Table 2: Chromatographic Methods for Bile Acid Analysis

MethodColumnMobile Phase/ConditionsDetectorApplicationReference
HPLC-UVC18Acetonitrile/Phosphate BufferUV (210 nm)Simultaneous determination of UDCA and CDCA oup.com
HPLCC18Methanol/WaterUV, RI, ELSDAnalysis of impurities in UDCA nih.gov
UFLCShim-pack XR-ODSAcetonitrile/Potassium Phosphate Buffer (gradient)Diode ArraySeparation of 13 bile acids oup.com
GC-MS-Derivatization to hexafluoroisopropyl trifluoroacetate esterMSDetermination of UDCA in plasma and bile thieme-connect.com
Headspace GCHP-5Programmed temperature rampFIDDetermination of residual solvents in UDCA mdpi.compreprints.org

Chemical Synthesis Routes

Cholic acid (CA) is the most abundant and least expensive starting material for the synthesis of various bile acids, including this compound. beilstein-journals.org The synthesis involves key chemical conversions, such as oxidation, isomerization, and reduction. nih.gov For example, the synthesis of UDCA from CA involves the epimerization of the 7-hydroxyl group and the removal of the 12-hydroxyl group. beilstein-journals.org A crucial step in some synthetic pathways is the Wolff-Kishner reduction to remove a keto group. frontiersin.org

Other starting materials that have been explored for the synthesis of related bile acids include chenodeoxycholic acid (CDCA) and plant-derived sterols like bisnoralcohol. frontiersin.orgalfa-chemistry.commdpi.com

The synthesis of this compound from cholic acid can be achieved through a multi-step enzymatic and chemical process. One reported approach involves the isomerization of cholic acid to this compound using enzymes from Clostridium absonum, followed by oxidation and subsequent Wolff-Kishner reduction. nih.gov However, this particular route was noted to have relatively low yields of the desired product due to the formation of side products. nih.gov

The chemical synthesis of the related UDCA from CA is a multi-step process that requires several protection and deprotection steps. beilstein-journals.orgalfa-chemistry.com These steps often involve the use of hazardous reagents. frontiersin.org The process typically includes:

Oxidation of specific hydroxyl groups.

Protection of other hydroxyl groups.

Reduction or removal of certain functional groups.

Deprotection to yield the final product.

Biotechnological and Enzymatic Production of this compound

Biotechnological and enzymatic methods offer a more selective and environmentally friendly alternative to chemical synthesis for the production of bile acids. frontiersin.org These methods often utilize microorganisms or isolated enzymes to perform specific chemical transformations. bohrium.com

Microbial bioconversion is a key strategy for the synthesis of this compound. Specific microorganisms can be used to perform the desired stereoselective reactions. One of the key transformations in the synthesis of this compound from cholic acid is the epimerization of the 7α-hydroxyl group to a 7β-hydroxyl group. This can be achieved using whole-cell cultures of Clostridium absonum, which contain both 7α- and 7β-hydroxysteroid dehydrogenases (HSDH). nih.gov

The general principle of microbial bioconversion for producing bile acid derivatives involves:

Oxidation: An α-hydroxyl group is oxidized to a keto group by an α-HSDH.

Reduction: The resulting keto group is then reduced to a β-hydroxyl group by a β-HSDH. beilstein-journals.org

This enzymatic cascade allows for the specific inversion of the stereochemistry at a particular carbon atom. While this has been extensively studied for the production of UDCA from CDCA, the same principle applies to the conversion of cholic acid to this compound. frontiersin.orgnih.gov

Engineered Microorganisms

The use of engineered microorganisms, particularly Escherichia coli, has emerged as a promising and environmentally friendly alternative to traditional chemical synthesis for the production of bile acids like this compound. frontiersin.orgfrontiersin.org This approach, often referred to as whole-cell biocatalysis, leverages the metabolic machinery of the host organism, which is genetically modified to express specific enzymes required for the desired biotransformation. frontiersin.orgfrontiersin.org

The synthesis of this compound from cholic acid involves the epimerization of the hydroxyl group at the C-7 position from the α-configuration to the β-configuration. This transformation is achieved through a two-step enzymatic process. nih.govbohrium.com In engineered E. coli, this is typically accomplished by co-expressing the genes encoding for 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH). frontiersin.org

The process begins with the oxidation of the 7α-hydroxyl group of cholic acid to a 7-keto intermediate, catalyzed by 7α-HSDH. Subsequently, the 7-keto group is stereoselectively reduced by 7β-HSDH to form the 7β-hydroxyl group, yielding this compound. nih.gov

Researchers have successfully constructed engineered E. coli strains capable of performing this conversion. For instance, studies on the analogous conversion of taurochenodeoxycholic acid (TCDCA) to tauroursodeoxycholic acid (TUDCA) have demonstrated the feasibility of this approach. In one such study, an engineered E. coli strain co-expressing 7α-HSDH and 7β-HSDH produced up to 1.61 ± 0.13 g/L of TUDCA from 3.23 g/L of TCDCA. researchgate.net While this specific example relates to a conjugated bile acid, the underlying enzymatic principle of C-7 epimerization is directly applicable to the conversion of cholic acid to this compound.

The efficiency of whole-cell biocatalysis can be influenced by several factors, including the expression levels of the recombinant enzymes, the permeability of the cell membrane to the substrate and product, and the regeneration of necessary cofactors such as NAD(P)+/NAD(P)H. frontiersin.org To address cofactor regeneration, engineered strains have been developed to co-express additional enzymes like lactate (B86563) dehydrogenase and glucose dehydrogenase. frontiersin.org

Table 1: Examples of Engineered Microorganisms in Bile Acid Biotransformation
Engineered MicroorganismSubstrateProductKey Enzymes ExpressedReported Yield/Conversion
Escherichia coliTaurochenodeoxycholic acid (TCDCA)Tauroursodeoxycholic acid (TUDCA)7α-HSDH, 7β-HSDH1.61 ± 0.13 g/L TUDCA from 3.23 g/L TCDCA researchgate.net
Escherichia coli (UCA23)Chenodeoxycholic acid (CDCA)Ursodeoxycholic acid (UDCA)7α-HSDH, 7β-HSDH, Lactate dehydrogenase, Glucose dehydrogenase99% conversion of 100 mM CDCA in 2 hours frontiersin.org

Hydroxysteroid Dehydrogenases in Biotransformation

Hydroxysteroid dehydrogenases (HSDHs) are the key biocatalysts in the enzymatic synthesis and biotransformation of bile acids, including this compound. bohrium.comacs.org These enzymes exhibit high regio- and stereoselectivity, making them ideal for specific modifications of the steroid nucleus. bohrium.com The synthesis of this compound from cholic acid is critically dependent on the sequential action of 7α-HSDH and 7β-HSDH. nih.gov

7α-Hydroxysteroid Dehydrogenase (7α-HSDH): This enzyme catalyzes the initial oxidation of the 7α-hydroxyl group of cholic acid to a 7-keto group. 7α-HSDHs have been identified and characterized from various bacterial sources, including strains of Clostridium, Bacteroides, and Xanthomonas. nih.gov

7β-Hydroxysteroid Dehydrogenase (7β-HSDH): Following the action of 7α-HSDH, 7β-HSDH catalyzes the stereospecific reduction of the 7-keto intermediate to a 7β-hydroxyl group, resulting in the formation of this compound. nih.gov 7β-HSDHs have been isolated from bacteria such as Clostridium, Collinsella, and Ruminococcus. nih.gov A novel 7β-HSDH from Olsenella sp. has also been identified and expressed in E. coli. acs.org

The efficiency of these enzymatic conversions can be enhanced through protein engineering. Techniques such as multiobjective directed evolution have been employed to improve the activity, thermostability, and pH optimum of 7β-HSDH, leading to a significant increase in the productivity of the target bile acid. nih.gov

The biotransformation process can be carried out using purified enzymes or whole-cell systems. While purified enzymes offer higher specificity, whole-cell catalysis can be more cost-effective as it circumvents the need for enzyme purification and facilitates cofactor regeneration. frontiersin.org

Table 2: Key Hydroxysteroid Dehydrogenases in this compound Synthesis
EnzymeFunctionSource Organisms (Examples)Cofactor Dependency
7α-Hydroxysteroid Dehydrogenase (7α-HSDH)Oxidation of 7α-OH group of cholic acid to a 7-keto groupClostridium, Bacteroides, Xanthomonas nih.govNAD(P)+
7β-Hydroxysteroid Dehydrogenase (7β-HSDH)Reduction of the 7-keto intermediate to a 7β-OH groupClostridium, Collinsella, Ruminococcus, Olsenella sp. acs.orgnih.govNAD(P)H

Preclinical Research and Therapeutic Investigations of Ursocholic Acid

In Vitro Model Systems

Cell Line Studies and Mechanistic Insights

In vitro studies using cultured cell lines have been instrumental in dissecting the molecular mechanisms underlying the effects of Ursodeoxycholic acid (UDCA). These models allow for controlled investigation into cellular pathways related to metabolism, inflammation, and cell death.

Research on human liver cancer (HepG2) cells, a common model for studying hepatic lipid metabolism, has shown that UDCA can mitigate the accumulation of lipids. nih.gov In an oleic acid-induced cell model of Nonalcoholic Fatty Liver Disease (NAFLD), UDCA treatment significantly inhibited lipid accumulation and repressed the activation of key proteins in the AKT/mTOR/SREBP-1 signaling pathway, which is crucial for regulating lipid metabolism. nih.gov Specifically, UDCA suppressed the upregulation of AKT, mTOR, and nSREBP-1, suggesting its potential to ameliorate hepatic steatosis by downregulating lipogenesis. nih.gov

The anti-inflammatory properties of UDCA have been extensively studied in macrophage cell lines, such as RAW 264.7. nih.govsemanticscholar.org Macrophages play a critical role in the inflammatory processes associated with metabolic diseases. semanticscholar.org When stimulated with lipopolysaccharide (LPS), an endotoxin (B1171834) that provokes a strong inflammatory response, RAW 264.7 cells show a marked increase in inflammatory mediators. nih.govsemanticscholar.org Treatment with UDCA has been found to significantly decrease the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1α (IL-1α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) at both the mRNA and protein levels. nih.govsemanticscholar.org Concurrently, UDCA increased the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov Mechanistically, these effects are linked to the inhibition of the nuclear factor kappa B (NF-κB) transcription factor and the suppression of the phosphorylation of ERK, JNK, and p38 signaling pathways. nih.govsemanticscholar.org

In the context of atherosclerosis, the formation of macrophage-derived foam cells is a critical initiating step. researchgate.netnih.gov Studies using THP-1 macrophages, a human monocytic cell line, demonstrated that glycoursodeoxycholic acid (GUDCA), a conjugated form of UDCA, significantly decreased intracellular lipid content after incubation with oxidized low-density lipoprotein (oxLDL). researchgate.net This suggests that GUDCA inhibits the formation of foam cells, a key event in the development of atherosclerotic plaques. researchgate.net

Table 1: Effects of Ursodeoxycholic Acid (UDCA) in In Vitro Cell Line Models

Cell Line Model Key Findings Mechanistic Insights
HepG2 Oleic Acid-Induced Lipid Accumulation Significantly inhibited intracellular lipid accumulation. nih.gov Suppressed activation of the AKT/mTOR/SREBP-1 signaling pathway. nih.gov
RAW 264.7 Macrophages Lipopolysaccharide (LPS)-Induced Inflammation Decreased production of NO, TNF-α, IL-1α, IL-1β, IL-6. nih.gov Increased production of IL-10. nih.gov Inhibited NF-κB expression and suppressed phosphorylation of ERK, JNK, and p38. nih.gov
THP-1 Macrophages oxLDL-Induced Foam Cell Formation Glycoursodeoxycholic acid (GUDCA) significantly decreased intracellular lipid content. researchgate.net Reduced uptake of oxLDL, inhibiting foam cell formation. researchgate.net

In Vivo Animal Models

Diet-Induced Obesity Models

Animal models of diet-induced obesity are crucial for understanding the systemic effects of therapeutic compounds on metabolic health. In studies using mice fed a high-fat diet (HFD), oral administration of UDCA has been shown to effectively mitigate many of the metabolic dysfunctions associated with obesity. frontiersin.orgnih.gov

Mice fed an HFD typically exhibit significant increases in body weight, but concurrent treatment with UDCA prevented this weight gain, keeping their body weight comparable to control mice on a normal diet. frontiersin.orgnih.gov This effect was not attributed to a decrease in food intake. frontiersin.org Furthermore, UDCA treatment led to a decrease in the liver index and visceral fat accumulation. frontiersin.org Blood glucose levels, which are often elevated in HFD-fed mice, were also maintained at normal levels in the UDCA-treated group. frontiersin.org Investigations into the lipid profiles revealed that UDCA administration decreased serum levels of triglycerides (TG) and total cholesterol (TC). frontiersin.org

Mechanistically, UDCA treatment in these models appears to remodel both the bile acid and free fatty acid (FFA) profiles. nih.gov It was observed that UDCA administration increased the levels of its taurine-conjugated form, tauroursodeoxycholic acid (TUDCA), and taurolithocholic acid (TLCA) in various tissues. nih.gov Simultaneously, it decreased the content of saturated fatty acids while increasing the levels of beneficial n-3 polyunsaturated fatty acids (PUFAs). nih.gov Gene expression analysis indicated that these changes were associated with the inhibition of FFA biosynthesis and uptake, alongside the stimulation of FFA oxidation. nih.govnih.gov

Table 2: Effects of Ursodeoxycholic Acid (UDCA) in a High-Fat Diet (HFD) Mouse Model

Parameter HFD Group (Control) HFD + UDCA Group Reference
Body Weight Increased Maintained at normal levels frontiersin.org
Blood Glucose Increased Maintained at normal levels frontiersin.org
Liver & Visceral Fat Increased Decreased frontiersin.org
Serum Triglycerides (TG) Increased Decreased frontiersin.org
Serum Total Cholesterol (TC) Increased Decreased frontiersin.org
Tissue Saturated Fatty Acids Increased Decreased nih.gov
Tissue n-3 PUFAs Decreased Increased nih.gov

Fructose-Induced Metabolic Syndrome Models

High-fructose consumption is a well-established method for inducing metabolic syndrome (MS) in animal models, characterized by insulin (B600854) resistance, dyslipidemia, and hypertension. plos.orgnih.gov Research in rats fed a high-fructose diet has demonstrated that UDCA can successfully ameliorate these deleterious effects. nih.gov

In a model where rats were given 10% fructose (B13574) in their drinking water for 12 weeks, the animals developed significant increases in body weight, blood glucose, serum insulin, cholesterol, triglycerides, and blood pressure. nih.govnih.gov Treatment with UDCA was found to mitigate these changes. nih.gov The protective effect of UDCA in this model is attributed to its ability to decrease uric acid levels and improve insulin resistance. plos.orgnih.gov Fructose-induced hyperuricemia is considered a causative factor in the development of MS. plos.orgnih.gov

Furthermore, the fructose diet induced significant oxidative stress in aortic tissues, as indicated by increased malondialdehyde (MDA) levels and reduced glutathione (B108866) (GSH) content. nih.gov This was associated with decreased expression of endothelial nitric oxide synthase (eNOS), which is crucial for vascular health. nih.govnih.gov UDCA treatment successfully diminished this oxidative stress, highlighting its antioxidant properties in a vascular context. plos.orgnih.gov

Stroke Models

The neuroprotective potential of UDCA has been investigated in preclinical models of neurodegenerative conditions. nih.gov While direct models of stroke were not the primary focus of the available literature, extensive research in related neurodegeneration models highlights mechanisms relevant to stroke-induced neuronal injury, such as apoptosis, oxidative stress, and inflammation. nih.govwhiterose.ac.uk

In various ex vivo and in vitro models, UDCA has been shown to reduce neuronal loss and inhibit apoptosis. nih.gov For instance, it prevents apoptosis induced by amyloid-β in cortical neurons and reduces neuronal loss in prion-infected cerebellar slice cultures. nih.gov The anti-apoptotic action is a key feature of UDCA's neuroprotective profile. whiterose.ac.uk Additionally, UDCA can prevent the production of inflammatory mediators like nitric oxide (NO) in microglia, the primary immune cells of the brain. nih.gov These anti-inflammatory and anti-apoptotic properties are highly relevant to the pathological cascade that occurs following a stroke. nih.govresearchgate.net

Liver Fibrosis Models

Liver fibrosis, the excessive accumulation of extracellular matrix proteins like collagen, is a common outcome of chronic liver injury. nih.govnih.gov The anti-fibrotic effects of UDCA have been demonstrated in various animal models, including those induced by carbon tetrachloride (CCl4) and bile duct ligation (BDL). nih.govnih.gov

In a CCl4-induced fibrotic rat model, UDCA treatment was shown to alleviate liver fibrosis. nih.gov The mechanism appears to involve the inhibition of autophagy in hepatic stellate cells (HSCs), the primary cell type responsible for collagen production during liver fibrosis. nih.govresearchgate.net By inhibiting the activation and proliferation of HSCs and their production of collagen, UDCA exerts its anti-fibrotic role. nih.gov

Similarly, in a BDL mouse model, which mimics cholestatic liver injury, UDCA treatment decreased the transcription of genes associated with HSC activation and reduced collagen I expression. nih.gov This resulted in a measurable improvement in fibrosis as observed through histological staining. nih.gov Interestingly, this study linked the anti-fibrotic effect of UDCA to its ability to promote liver regeneration. The pro-regenerative effect was mediated by the activation of the ID1-WNT2/HGF signaling pathway. nih.gov In another study using an α-naphthylisothiocyanate (ANIT)-induced cholestatic fibrosis model in infant rats, UDCA significantly reduced serum and liver levels of the fibrosis markers laminin (B1169045) (LN) and type-IV collagen (cIV). spandidos-publications.com

Table 3: Summary of UDCA Effects in Liver Fibrosis Animal Models

Model Key Findings Potential Mechanism of Action Reference
CCl4-Induced Fibrosis (Rat) Restored liver fibrosis profile. Inhibited autophagy, collagen production, and cell viability in Hepatic Stellate Cells (HSCs). nih.gov
Bile Duct Ligation (BDL) (Mouse) Alleviated liver fibrosis and decreased collagen I expression. Promoted hepatocyte regeneration via activation of the ID1-WNT2/HGF pathway. nih.gov
ANIT-Induced Fibrosis (Infant Rat) Reduced serum and liver levels of laminin (LN) and type-IV collagen (cIV). Protected liver tissues against hepatic fibrosis. spandidos-publications.com

Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's, Huntington's)

Ursocholic acid (UDCA) and its conjugated form, tauroursodeoxycholic acid (TUDCA), have been investigated for their neuroprotective potential across various preclinical models of neurodegenerative diseases. nih.govmdpi.comnih.gov Research indicates that these compounds exert beneficial effects by targeting common pathological pathways in these disorders, such as mitochondrial dysfunction, apoptosis, oxidative stress, and inflammation. nih.govnih.govresearchgate.net

Alzheimer's Disease Models

Mitochondrial dysfunction is recognized as a key causative factor in both sporadic and familial forms of Alzheimer's disease (AD). sheffield.ac.ukindiatimes.com Studies utilizing tissue from AD patients have demonstrated the potential of UDCA to counteract these deficits. In fibroblasts derived from patients with sporadic AD and those with familial AD caused by presenilin 1 (PSEN1) mutations, UDCA treatment was found to improve mitochondrial function. nih.govnih.gov

Key findings from this research showed that UDCA increases mitochondrial membrane potential and respiration. nih.gov Furthermore, UDCA was observed to modulate mitochondrial morphology, reducing the number of elongated mitochondria seen in AD patient cells. nih.gov The mechanism for these restorative effects appears to be linked to the dynamin-related protein 1 (Drp1). dailypioneer.com UDCA treatment increased the amount and localization of Drp1 at the mitochondria, and the therapeutic effects were nullified when Drp1 was knocked down, highlighting its importance in the compound's mechanism of action. nih.gov Investigations in amyloid-β (Aβ)-induced models have also pointed to UDCA's ability to reduce apoptosis and inhibit the production of reactive oxygen species. nih.gov

Model SystemKey FindingsReported Mechanism of Action
Fibroblasts from Sporadic & Familial AD PatientsIncreased mitochondrial membrane potential and respiration. nih.govnih.govModulation of mitochondrial morphology; increased localization of Drp1 to mitochondria. nih.govdailypioneer.com
Amyloid-β (Aβ)-Induced ModelsReduced apoptosis and reactive oxygen species (ROS) production. nih.govAnti-apoptotic and anti-oxidant effects. nih.gov

Parkinson's Disease Models

The neuroprotective properties of UDCA have been consistently demonstrated in several preclinical models of Parkinson's disease (PD). cprd.com In studies using neurotoxin-based models, such as those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), its active metabolite 1-methyl-4-phenylpyridinium (MPP+), and rotenone, UDCA has shown significant therapeutic effects. nih.govresearchgate.netresearchgate.net

In an MPTP-induced mouse model of PD, treatment with UDCA led to improved behavioral performance and protected dopaminergic neurons from degeneration. nih.gov In vitro studies using MPP+-treated neuro-2a cells corroborated these findings, showing that UDCA increased cell viability and decreased cell death. nih.gov The underlying protective mechanisms are attributed to UDCA's ability to regulate mitochondrial function, autophagy, and apoptosis, thereby shielding dopaminergic neurons from oxidative stress. nih.gov Research has also highlighted UDCA's potential in genetic models of PD, where it demonstrated a significant rescue effect in cells carrying the LRRK2 mutation, a common genetic cause of familial Parkinson's disease. sheffield.ac.ukscienceofparkinsons.com

Model SystemKey FindingsReported Mechanism of Action
MPTP-Induced Mouse ModelImproved behavioral performance; protection of dopaminergic neurons. nih.govRegulation of mitochondrial function, autophagy, and apoptosis; reduction of oxidative stress. nih.gov
MPP+-Treated Neuro-2a CellsIncreased cell viability; decreased apoptosis. nih.gov
Rotenone-Induced Rat ModelAmeliorated apoptotic cascade; modulated mitochondrial perturbations. researchgate.netscienceofparkinsons.comAnti-apoptotic and anti-inflammatory effects; mitochondrial protection. researchgate.net
LRRK2 Mutation ModelsMarked rescue of cellular function. sheffield.ac.ukscienceofparkinsons.comMitochondrial rescue. scienceofparkinsons.comcureparkinsons.org.uk

Huntington's Disease Models

In the context of Huntington's disease (HD), research has primarily focused on tauroursodeoxycholic acid (TUDCA), the taurine-conjugated form of UDCA. These studies have shown TUDCA to be neuroprotective in both toxin-induced and genetic animal models of HD. nih.govnih.gov

In a rat model where HD-like pathology was induced by 3-nitropropionic acid, TUDCA treatment prevented neuropathological changes and associated behavioral deficits. nih.govresearchgate.net More significantly, in the R6/2 transgenic mouse model of HD, which expresses a fragment of the mutated huntingtin gene, systemic administration of TUDCA resulted in a marked reduction of striatal neuropathology. nih.govnih.govulisboa.pt Specific improvements included reduced striatal atrophy and decreased apoptosis. nih.govresearchgate.net Furthermore, TUDCA treatment led to fewer and smaller ubiquitinated neuronal intranuclear inclusions of the huntingtin protein. nih.govumn.edu These structural improvements were accompanied by significant amelioration of locomotor and sensorimotor deficits. nih.govnih.gov The primary mechanism is believed to be the inhibition of mitochondrial-mediated apoptosis. nih.govresearchgate.net

CompoundModel SystemKey FindingsReported Mechanism of Action
Tauroursodeoxycholic acid (TUDCA)3-Nitropropionic Acid (3-NP) Rat ModelPrevented neuropathology and behavioral deficits. nih.govresearchgate.netInhibition of mitochondrial-mediated apoptosis. nih.govnih.govresearchgate.net
R6/2 Transgenic Mouse ModelReduced striatal atrophy, apoptosis, and huntingtin inclusions; improved motor function. nih.govnih.govumn.edu

Clinical Research and Applications of Ursocholic Acid

Clinical Efficacy in Liver Diseases

Ursocholic acid is a well-established first-line therapy for Primary Biliary Cholangitis (PBC), an autoimmune disease characterized by the progressive destruction of small bile ducts within the liver. dovepress.com Numerous clinical trials have demonstrated its efficacy in improving biochemical markers of liver function and delaying disease progression.

Long-term studies have further solidified the role of UDCA in PBC management. A meta-analysis of seven randomized controlled trials and their follow-up reports concluded that long-term treatment with UDCA reduced the incidence of liver transplantation and death compared to placebo. dovepress.com The GLOBE score, a tool for predicting long-term outcomes in PBC, incorporates the response to UDCA, with changes in ALP and bilirubin (B190676) levels after one year of treatment being predictive of long-term survival. dovepress.com

More recent research has explored combination therapies for patients who have an inadequate response to UDCA. The OPERA trial, for instance, is investigating the efficacy of combining obeticholic acid (OCA) with UDCA in newly diagnosed PBC patients at high risk of not responding to UDCA alone. isrctn.com Other clinical trials are evaluating the addition of drugs like elafibranor (B1671153) or seladelpar (B1681609) for patients with an inadequate response to UDCA. ucbraid.org

Table 1: Selected Clinical Trial Findings for this compound in Primary Biliary Cholangitis (PBC)

Trial/Study Number of Patients Key Findings Citation
Double-blind, placebo-controlled trial 180 Delayed treatment failure with UDCA compared to placebo. nih.gov
Double-blind multicentre randomized trial 138 Significant improvement in liver biochemistry (bilirubin, ALP, ALT, AST, GGT, cholesterol, IgM) at 6 months with UDCA. nih.gov
Meta-analysis of 7 RCTs - Long-term UDCA treatment reduced the incidence of liver transplantation and death. dovepress.com

Intrahepatic Cholestasis of Pregnancy (ICP) is a cholestatic disorder of pregnancy associated with maternal pruritus and an increased risk of adverse fetal outcomes. plos.org this compound is widely used in the management of ICP.

A multicentric prospective study involving 50 women with ICP demonstrated that UDCA therapy led to a marked improvement in pruritus and near-normalization of liver function tests (LFTs). ijrcog.org All women in the study experienced a reduction in the frequency and intensity of pruritus, and 90% had a normal delivery without major adverse maternal-fetal outcomes. ijrcog.org Another descriptive cross-sectional study of 150 pregnant women with cholestasis found that UDCA was effective in 58.7% of women in improving pruritus within 20 days of starting treatment. jptcp.com

Research has also focused on the impact of UDCA on bile acid profiles in both the mother and fetus. One study found that in ICP, the normal feto-maternal bile acid gradient is reversed, with higher levels in the fetus. plos.org Treatment with UDCA was shown to significantly reduce total serum bile acids in the maternal compartment, thereby correcting this reversed gradient. plos.org

A systematic review and individual participant data meta-analysis aimed to determine if UDCA affects specific adverse perinatal outcomes. nih.gov While the analysis was limited by a low number of stillbirths, it found that in randomized controlled trials, UDCA was associated with a reduction in a composite outcome of stillbirth and preterm birth. nih.gov The benefit of reducing spontaneous preterm birth was particularly significant for women with higher bile acid concentrations. nih.gov The PITCHES trial was designed to definitively evaluate the effect of UDCA on a composite primary outcome of perinatal death, preterm delivery, and neonatal unit admission. ox.ac.uk

Table 2: Key Research Findings for this compound in Intrahepatic Cholestasis of Pregnancy (ICP)

Study Type Number of Participants Key Findings Citation
Multicentric prospective study 50 Marked improvement in pruritus and near-normalization of LFTs. 100% of women had reduced pruritus. ijrcog.org
Descriptive cross-sectional study 150 58.7% efficacy in improving pruritus within 20 days. jptcp.com
Study on feto-maternal bile acid gradient - UDCA corrects the reversed feto-maternal bile acid gradient seen in ICP. plos.org

Cystic fibrosis-related liver disease (CFLD) is a significant complication of cystic fibrosis (CF). This compound has been investigated for its potential to improve cholestasis in this patient population.

Long-term studies have suggested that UDCA can be beneficial. A 10-year prospective study involving 70 individuals with CF found that UDCA administration arrested the progression of nodular biliary cirrhosis ultrasound changes and preserved hepatic function. nih.gov The study also noted a reversal of early sonographic findings suggestive of focal biliary cirrhosis. nih.gov There is evidence that UDCA treatment can decrease bile duct proliferation and halt the progression of histological damage, particularly when initiated in the early stages of CFLD. sukl.gov.cz

A randomized study compared low-dose (10 mg/kg/day) and high-dose (20 mg/kg/day) UDCA in 30 CF patients with cholestatic liver disease. tandfonline.com The high-dose group showed a more pronounced improvement in GGT values after 3 and 12 months, and a better improvement in ALT after one year. tandfonline.com Complete normalization of liver enzymes and bilirubin was also more frequent in the high-dose group. tandfonline.com This suggests that higher doses may be necessary to compensate for bile salt malabsorption in CF patients. tandfonline.comfarmaciajournal.com A Phase II pilot study was designed to compare the bioavailability of a buffered, enteric-coated formulation of UDCA with an unmodified version for chronic cholestatic liver disease and CFLD. drugbank.com

Table 3: Selected Research on this compound in Cystic Fibrosis-Associated Cholestasis

Study Type Number of Participants Key Findings Citation
10-year prospective study 70 UDCA arrested the progression of nodular biliary cirrhosis on ultrasound and preserved hepatic function. nih.gov
Randomized dose comparison study 30 High-dose UDCA (20 mg/kg/day) resulted in a better biochemical response compared to low-dose (10 mg/kg/day). tandfonline.com

The role of this compound in Non-Alcoholic Fatty Liver Disease (NAFLD) and its more severe form, Non-Alcoholic Steatohepatitis (NASH), has been a subject of investigation, with mixed results. elsevier.es NAFLD is characterized by fat accumulation in the liver, which can progress to inflammation and fibrosis in NASH. nih.gov

Some studies have shown promise. A systematic review found that UDCA monotherapy improved liver function (ALT, AST, or GGT) in five studies and reduced steatosis and fibrosis in two. nih.gov Combination therapy with UDCA appeared to be superior to monotherapy in improving liver function. nih.gov An updated meta-analysis of randomized controlled trials (RCTs) also concluded that UDCA treatment can significantly decrease ALT levels. qdu.edu.cn

However, other larger, more rigorous trials have yielded less encouraging results. A large randomized placebo-controlled trial found no significant difference in biochemistry or liver histology between standard-dose UDCA and placebo after two years of treatment. nih.gov A pilot trial of high-dose UDCA also failed to normalize aminotransaminase levels in patients with NASH. nih.gov A randomized controlled trial comparing Vitamin E, UDCA, and pentoxifylline (B538998) in Egyptian NASH patients showed that while UDCA provided some symptomatic relief, it was not statistically significant. europeanreview.org

Table 4: Summary of Clinical Research on this compound in NAFLD and NASH

Study Type Key Findings Citation
Systematic Review UDCA monotherapy improved liver function in some studies; combination therapy appeared superior. nih.gov
Meta-analysis of RCTs UDCA treatment significantly decreased ALT levels. qdu.edu.cn
Large Randomized Controlled Trial No significant difference in biochemistry or liver histology with standard-dose UDCA versus placebo. nih.gov
High-Dose Pilot Trial High-dose UDCA did not normalize aminotransaminase levels. nih.gov

Primary Sclerosing Cholangitis (PSC) is a chronic, progressive liver disease characterized by inflammation and fibrosis of the bile ducts. xiahepublishing.com The efficacy of this compound in PSC is controversial. researchgate.net

Some studies have shown biochemical improvements. A placebo-controlled trial with 14 patients demonstrated that UDCA significantly improved serum levels of bilirubin, ALP, GGT, AST, and ALT compared to placebo over one year of treatment. nih.gov Histopathological features also showed significant improvement. nih.gov However, this study did not find a significant difference in serum levels of hydrophobic bile acids. nih.gov

Conversely, a long-term, randomized, double-blind controlled trial of high-dose UDCA (28-30 mg/kg/day) in 150 patients was terminated early due to futility. naspghan.org While liver chemistries improved in the UDCA group, these patients had a higher risk of reaching clinical endpoints such as cirrhosis, varices, cholangiocarcinoma, liver transplantation, or death compared to the placebo group. naspghan.org This trial concluded that long-term, high-dose UDCA does not improve survival and is associated with a higher rate of serious adverse events. naspghan.org

Despite the conflicting evidence, some reports suggest potential benefits in specific contexts. One case report of a pediatric patient with PSC and ulcerative colitis showed normalization of hepatobiliary enzymes after starting UDCA. jst.go.jp A recent phase 3 trial of norucholic acid (NCA), a derivative of this compound, showed significant superiority over placebo in halting disease progression in PSC patients, both with and without concomitant UDCA use. medscape.com

Table 5: Clinical Trial Findings for this compound in Primary Sclerosing Cholangitis (PSC)

Trial/Study Number of Patients Key Findings Citation
Placebo-controlled trial 14 Significant improvement in liver biochemistry and histopathology with UDCA. nih.gov
High-dose, long-term RCT 150 Improved liver tests but no improvement in survival; associated with higher rates of adverse events. naspghan.org
Pediatric case report 1 Normalization of hepatobiliary enzymes with UDCA. jst.go.jp

The use of this compound in alcoholic liver disease (ALD) has been explored, with some studies suggesting potential benefits, particularly in patients with cholestasis. sci-rep.com

A study in patients with alcoholic cirrhosis showed that UDCA treatment for four weeks led to a significant reduction in bilirubin, GGT, and ALT levels compared to placebo, suggesting it might reduce ongoing hepatic damage. erwejournal.com Another study demonstrated that a 30-day course of UDCA was effective in significantly declining elevated levels of conjugated bilirubin and liver enzymes (ALT, AST, GGT, and ALP) compared to a herbal preparation. erwejournal.com Research in a mouse model of acute alcoholic liver injury found that UDCA-zein nanoparticles ameliorated symptoms, primarily by reducing oxidative stress. acs.org

However, a large multicenter study assessing the efficacy of UDCA on the survival of patients with alcohol-induced cirrhosis and jaundice found no beneficial effect on 6-month survival. nih.gov In fact, the probability of survival was lower in the UDCA group compared to the placebo group, although this difference was not statistically significant after adjusting for baseline bilirubin levels. nih.gov The authors noted that an inappropriate dosage could not be ruled out as a reason for the lack of benefit. nih.gov

Table 6: Research Findings for this compound in Alcoholic Liver Disease (ALD)

Study Type Number of Participants/Model Key Findings Citation
Placebo-controlled crossover trial 11 patients with alcoholic cirrhosis Significant reduction in bilirubin, GGT, and ALT with UDCA. erwejournal.com
Retrospective real-world evidence study - UDCA showed faster improvement in liver biochemistry compared to a herbal preparation. erwejournal.com
Multicenter RCT 226 patients with alcohol-induced cirrhosis No beneficial effect on 6-month survival. nih.gov

Viral Hepatitis

For chronic viral hepatitis, particularly hepatitis B (HBV) and C (HCV), research has indicated that UDCA can lead to a significant decrease in abnormal serum alanine (B10760859) aminotransferase (ALT) activity. actamedindones.org In a meta-analysis of 27 clinical trials, UDCA was found to significantly improve transaminase activity in both chronic hepatitis B and C. actamedindones.org Specifically for hepatitis B, one study within this meta-analysis showed that UDCA reduced the risk of hepatitis B surface antigen (HBsAg) positivity and serum HBV DNA levels. actamedindones.org In another study, UDCA was observed to enhance the clearance of the hepatitis B virus, potentially preventing the progression to chronic hepatitis. nih.gov

Regarding hepatitis C, several studies have demonstrated that UDCA can dose-dependently reduce serum levels of aspartate aminotransferase (AST), ALT, and gamma-glutamyl transpeptidase (GGT). brieflands.com When used in combination with alpha-interferon, patients with HCV infection showed a significantly greater reduction in ALT levels compared to those treated with alpha-interferon alone. brieflands.com

The proposed mechanisms for these effects include the replacement of more toxic, hydrophobic bile acids in the liver with the more hydrophilic UDCA, which helps to stabilize hepatocyte membranes and protect them from damage. brieflands.com UDCA is also thought to have immunomodulatory effects, such as inhibiting the production of interferon-gamma (IFN-γ) by intrahepatic lymphocytes. brieflands.com

Table 1: Summary of Clinical Research on this compound in Viral Hepatitis

Hepatitis TypeKey FindingsReferences
Acute Viral HepatitisImproves cholestatic indices but may not alter the overall course of the illness. actamedindones.org
Acute Hepatitis A (Children)Accelerated biochemical response and reduction in ALT levels. brieflands.com
Acute Hepatitis BReduced risk of HBsAg positivity and serum HBV DNA levels. actamedindones.org
Chronic Hepatitis BSignificantly reduced the risk of abnormal serum transaminase activities. actamedindones.org
Chronic Hepatitis CSignificantly decreased the risk of abnormal serum alanine aminotransferase activity. Dose-dependently reduced AST, ALT, and GGT levels. actamedindones.orgbrieflands.com

Emerging Therapeutic Areas

Beyond its established use in liver diseases, this compound is being investigated for its therapeutic potential in a variety of other conditions.

Metabolic Syndrome and Type 2 Diabetes Mellitus

This compound has shown promise in the management of metabolic syndrome and type 2 diabetes mellitus. Its effects are thought to be mediated, in part, through its interaction with bile acid receptors such as the Takeda G-protein-coupled receptor 5 (TGR5). nih.govmdpi.com

Activation of TGR5 by bile acids can stimulate the release of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin (B600854) secretion and improves glucose tolerance. nih.govmdpi.com A clinical study has indicated that even low doses of UDCA can increase GLP-1 secretion in diabetic patients through TGR5 signaling. mdpi.com In mouse models, administration of hydrophilic bile acids like UDCA has been shown to improve insulin sensitivity. nih.gov

The farnesoid X receptor (FXR), another nuclear receptor activated by bile acids, also plays a role in metabolic regulation. mdpi.com UDCA's interaction with these signaling pathways highlights its potential to influence glucose and lipid metabolism, key components of metabolic syndrome.

Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)

A growing body of research suggests that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.comresearchgate.netnih.gov The proposed mechanisms of action include anti-apoptotic, anti-oxidant, and anti-inflammatory effects. researchgate.netnih.gov

Alzheimer's Disease: Mitochondrial dysfunction is a known causative factor in both sporadic and familial Alzheimer's disease. sheffield.ac.ukindiatimes.comexpresspharma.in Studies have shown that UDCA can improve mitochondrial function in fibroblasts from Alzheimer's patients. sheffield.ac.ukexpresspharma.innih.gov Specifically, research from the University of Sheffield demonstrated that UDCA boosts the performance of mitochondria in patient tissue. sheffield.ac.ukindiatimes.comexpresspharma.in It was also found to alter the shape of mitochondria by redistributing Dynamin-related protein 1 (Drp1). indiatimes.comnih.gov Treatment with UDCA has been shown to increase mitochondrial membrane potential and respiration in fibroblasts from patients with both sporadic and familial forms of the disease. nih.gov

Parkinson's Disease: Mitochondrial dysfunction is also a key pathogenic mechanism in Parkinson's disease. bmj.com UDCA has been identified as a promising mitochondrial rescue agent in patient tissue. bmj.com In animal models of Parkinson's disease, UDCA has demonstrated neuroprotective effects. mdpi.combmj.com Studies using MPTP/MPP+-induced Parkinson's disease models in mice and cell cultures showed that UDCA improved behavioral performance, protected dopaminergic neurons, and improved cell viability. researchgate.netnih.gov The mechanisms appear to involve the regulation of mitochondrial function, autophagy, and apoptosis through pathways such as AMPK/mTOR and PINK1/Parkin. researchgate.netnih.gov Furthermore, UDCA has been shown to reduce neuroinflammation by decreasing levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). mdpi.comresearchgate.netnih.gov

Table 2: Research Findings on this compound in Neurodegenerative Disorders

DisorderKey FindingsMechanism of ActionReferences
Alzheimer's DiseaseImproves mitochondrial dysfunction in patient fibroblasts.Boosts mitochondrial performance, alters mitochondrial shape via Drp1 redistribution. sheffield.ac.ukindiatimes.comexpresspharma.innih.gov
Parkinson's DiseaseProtects dopaminergic neurons, improves motor function in animal models.Regulates mitochondrial function, autophagy, and apoptosis; reduces neuroinflammation. mdpi.combmj.comresearchgate.netnih.govnih.gov

Inflammatory Bowel Diseases

The well-established cytoprotective and anti-inflammatory actions of this compound have led to investigations into its potential role in treating inflammatory bowel diseases (IBD). physiology.org While research is still emerging, the rationale for its use is based on its known mechanisms of action in other inflammatory conditions. physiology.org

COVID-19 and Cytokine Storm

This compound has been explored as a potential therapeutic agent for COVID-19, primarily due to its anti-inflammatory and immunomodulatory properties. mdpi.comnih.gov It has been hypothesized that UDCA could mitigate the "cytokine storm," a severe immune reaction characterized by the overproduction of inflammatory cytokines, which is a major cause of severe illness in COVID-19 patients. nih.govjmir.org

Research suggests that UDCA can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov One proposed mechanism for its potential benefit in COVID-19 is the downregulation of the angiotensin-converting enzyme 2 (ACE2) receptor, which the SARS-CoV-2 virus uses to enter cells. mdpi.comemjreviews.com By inhibiting the farnesoid X receptor (FXR), UDCA may reduce ACE2 expression. mdpi.com

Several observational and retrospective studies have investigated the association between UDCA use and COVID-19 outcomes. One study using the OpenSAFELY platform found that UDCA was associated with a 21% relative reduction in the hazard of COVID-19 hospitalization or death. nih.gov Another retrospective study suggested that regular use of UDCA was associated with a lower incidence of COVID-19 infection. emjreviews.com However, other studies have reported conflicting results, with some finding no significant association between UDCA exposure and a reduced risk of severe COVID-19. researchgate.net

Retinal Detachment

This compound is being investigated as a potential neuroprotective therapy for retinal detachment. researchgate.netnih.govnih.gov Despite successful surgery, vision may not fully recover due to photoreceptor cell death. nih.gov Hydrophilic bile acids like UDCA have shown neuroprotective effects in animal models of retinal diseases. nih.gov

A clinical study evaluated the ocular bioavailability of oral UDCA in patients undergoing surgery for retinal detachment. researchgate.netnih.govnih.gov The study found that UDCA can cross the blood-retinal barrier and reach effective concentrations in the subretinal fluid, particularly when the barrier is disrupted. researchgate.netnih.govnih.gov In an ex vivo model using rat retinal explants, the levels of UDCA measured in the ocular media of patients protected photoreceptors from apoptosis and necrosis. researchgate.netnih.gov Furthermore, a pan-transcriptomic analysis of the retina showed that UDCA upregulated anti-apoptotic, anti-oxidant, and anti-inflammatory genes. researchgate.netnih.gov A Phase III clinical trial is currently underway to evaluate the efficacy of UDCA as an adjuvant treatment to surgery for rhegmatogenous retinal detachment. clinicaltrials.eucenterwatch.com

Pharmacokinetic and Pharmacodynamic Studies

Drug Absorption and Bioavailability

There is a lack of specific research detailing the absorption and bioavailability of this compound when administered orally. For any oral therapeutic agent, understanding these parameters is crucial. Key unanswered questions for this compound include:

The primary sites and mechanisms of its absorption in the gastrointestinal tract.

Its rate and extent of absorption (absolute bioavailability).

Factors influencing its absorption, such as food effects or formulation differences.

Its solubility characteristics at physiological pH levels in the gut, which would significantly impact its absorption.

Without dedicated studies, the clinical utility of this compound remains speculative.

Drug-Drug Interactions

Information regarding drug-drug interactions involving this compound is not documented in the available scientific literature. Potential interactions are a critical aspect of clinical safety. Research would be needed to investigate:

Absorption-Related Interactions: Whether co-administration with other drugs, such as bile acid sequestrants (e.g., cholestyramine, colestipol) or aluminum-based antacids, would impair the absorption of this compound.

Metabolic Interactions: The potential for this compound to interact with major drug-metabolizing enzyme systems, such as the cytochrome P450 family (e.g., CYP3A). Bile acids have been shown to influence these pathways, creating the potential for metabolic interactions with a wide range of other medications.

Given the absence of this foundational data, the clinical application of this compound cannot be established. Future research is required to build a scientific basis for its potential use.

Future Directions and Research Gaps for Ursocholic Acid

Elucidating Novel Molecular Targets

While the therapeutic effects of ursocholic acid (UDCA) are well-documented in cholestatic conditions, the full spectrum of its molecular interactions remains an active area of investigation. portlandpress.com Initially, its benefits were attributed to changes in the bile acid pool's composition and hydrophilicity. portlandpress.combenthamscience.com More recent evidence, however, points to UDCA as a potent signaling molecule that interacts with multiple cellular pathways. benthamscience.com

A significant research gap exists in fully characterizing its engagement with various nuclear receptors. While UDCA is known to have no ability to activate the farnesoid X receptor (FXR), a key regulator of bile acid synthesis, it does act as an agonist for the TGR5 receptor. frontiersin.org The downstream consequences of TGR5 activation by UDCA in different cell types and disease contexts are not completely understood. Furthermore, research indicates that UDCA can modulate other critical signaling pathways. It has been shown to suppress cell growth by inhibiting the mitogenic activity of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). frontiersin.org It also influences inflammatory responses by blocking NF-κB and AP-1 activation in colon cells. frontiersin.org In the context of cancer, UDCA has been found to promote apoptosis by activating death receptor 5 (DR5) in lipid rafts. frontiersin.org The intricate crosstalk between these and other potential targets, such as the PI3K/Akt and MAPK pathways, requires more detailed investigation to build a comprehensive map of its molecular footprint. frontiersin.orgplos.org

Combination Therapies

To enhance therapeutic efficacy, particularly for non-responders to monotherapy, research into combination therapies involving this compound is crucial. nih.govnih.gov Combining UDCA with other agents could target different pathogenic pathways, potentially leading to synergistic effects and improved clinical outcomes.

Several combination strategies have been explored with varying degrees of success. Meta-analyses have shown that combining UDCA with budesonide, a corticosteroid, is more effective than UDCA monotherapy for patients with PBC-autoimmune hepatitis (AIH) overlap syndrome. nih.govresearchgate.net Similarly, another meta-analysis suggested that combination therapy with corticosteroids could improve certain biochemical and immunological markers in PBC, although it did not significantly improve key liver damage indicators and was associated with more adverse events. nih.govexlibrisgroup.com

Other promising combinations are also under investigation. A long-term study on PBC patients with dyslipidemia found that adding bezafibrate (B1666932) to UDCA significantly improved serum alkaline phosphatase (ALP) levels and the Mayo risk score compared to UDCA alone, though it did not affect survival rates and required monitoring for renal function. cornell.edu More recently, preclinical studies have suggested that combining UDCA with omega-3 polyunsaturated fatty acids (n-3 PUFAs) could improve the drug's effectiveness, allowing for lower doses to achieve significant benefits in regulating genes involved in bile acid synthesis and preventing cellular stress. mdpi.com In oncology, combining UDCA with doxorubicin (B1662922) (DOX) has been shown to enhance the chemotherapy's efficacy in non-small cell lung cancer models by modulating autophagy pathways. nih.gov These findings highlight the need for well-designed, large-scale clinical trials to validate the efficacy of these and other novel combination approaches.

Table 1: Research Findings on this compound Combination Therapies

Combination AgentDisease/ModelKey FindingsCitation(s)
Budesonide PBC-AIH Overlap SyndromeMore effective than UDCA monotherapy in improving outcomes. nih.gov, researchgate.net
Corticosteroids Primary Biliary Cholangitis (PBC)May improve some biochemical/immunological markers but not key liver damage indicators; higher incidence of adverse events. exlibrisgroup.com, nih.gov
Bezafibrate PBC with DyslipidemiaSignificantly improved serum ALP and Mayo risk score in a long-term study; no significant difference in survival. cornell.edu
Omega-3 PUFAs In Vitro ModelsImproved the response to UDCA, allowing for lower effective doses in regulating bile acid synthesis and cellular stress genes. mdpi.com
Doxorubicin (DOX) Non-Small Cell Lung CancerUDCA enhanced DOX efficacy by inhibiting DOX-induced autophagy. nih.gov
Anti-PD-1 Therapy Hepatocellular Carcinoma (HCC) Mouse ModelUDCA synergized with anti-PD-1 to enhance antitumor immunity. mdpi.com

Development of this compound Derivatives with Enhanced Efficacy

Modifying the chemical structure of this compound to create novel derivatives is a key strategy for improving its therapeutic properties. benthamscience.com The goal is to develop compounds with enhanced efficacy, better target selectivity, and improved pharmacokinetic profiles. iiarjournals.org Research in this area has led to the synthesis of several promising derivatives.

For instance, conjugation of UDCA with the amino acid glutamic acid to form (N-L-Glutamyl)-UDCA (UDCA-Glu) was designed to reduce its absorption in the small intestine. iiarjournals.org This modification resulted in greater delivery of active UDCA to the colon, suggesting its potential as a pro-drug for treating colonic diseases. iiarjournals.org Other synthetic derivatives have been developed with a focus on anticancer activity. frontiersin.org Compounds such as HS-1183, HS-1199, and HS-1200 have demonstrated the ability to inhibit the proliferation of acute myeloid leukemia cells by inducing apoptosis. frontiersin.org The future availability of new UDCA derivatives holds promise for more effective treatments for chronic cholestatic diseases and potentially other conditions. benthamscience.com A significant research gap remains in the clinical translation of these derivatives, requiring extensive preclinical and clinical studies to establish their therapeutic value.

Table 2: Investigated this compound Derivatives

Derivative NameTarget/ApplicationObserved Effect in ResearchCitation(s)
(N-L-Glutamyl)-UDCA (UDCA-Glu) Colonic DiseasesReduced intestinal absorption, leading to increased delivery of UDCA to the colon. iiarjournals.org
HS-1030 Hepatocellular Carcinoma, Breast CancerImpeded cancer cell growth by inducing apoptosis. frontiersin.org
HS-1183 Acute Myeloid LeukemiaInhibited proliferation by inducing apoptotic cell death. frontiersin.org
HS-1199 Acute Myeloid Leukemia, Gastric CancerInhibited proliferation by inducing caspase-dependent apoptosis. frontiersin.org
HS-1200 Acute Myeloid Leukemia, Gastric CancerInhibited proliferation by inducing caspase-dependent apoptosis. frontiersin.org
Tauroursodeoxycholic acid (TUDCA) Neurodegenerative DiseasesExhibited neuroprotective effects by reducing apoptosis, oxidative stress, and ER stress. portlandpress.com, d-nb.info

Long-Term Outcome Studies in Diverse Pathologies

While this compound is the established first-line therapy for PBC, its long-term efficacy in other conditions is less clear, representing a significant research gap. icepharma.comnih.gov Many studies on UDCA have been of short duration, and meta-analyses have sometimes yielded conflicting results regarding long-term survival benefits. aesculapius.it

For instance, in primary sclerosing cholangitis (PSC), the use of UDCA is controversial, with major clinical trials showing disappointing results. nih.gov In cystic fibrosis-associated hepatobiliary disorders, long-term use has been shown to improve liver enzyme levels and can halt histological damage if started early, but robust evidence for its routine use is still considered insufficient by some analyses. mdpi.comsukl.gov.cz There is a clear need for more prospective, long-term, and well-designed randomized controlled trials to clarify the role and effectiveness of UDCA across a wider range of diseases. yale.edunih.gov These studies should include diverse patient populations and focus on hard clinical endpoints, such as transplant-free survival and disease progression, to provide definitive evidence for its broader therapeutic application. nih.govmdpi.com

Standardization of Analytical and Biosynthetic Processes

Biotechnological approaches, including microbial transformations and chemoenzymatic procedures, offer a promising alternative. nih.govresearchgate.net However, challenges remain, such as the poor activity and stability of key enzymes like 7β-hydroxysteroid dehydrogenase (HSDH). researchgate.net There is a critical need to standardize these biosynthetic processes to ensure consistent quality and yield. Further research into enzyme engineering, the development of robust microbial strains, and the optimization of reaction conditions (e.g., using flow reactors) could lead to more cost-effective and scalable production of UDCA. beilstein-journals.orgresearchgate.net Additionally, developing and validating simple and reliable bioanalytical methods for UDCA and its metabolites is crucial for supporting pharmacokinetic studies and ensuring accurate assessment during drug development and clinical use. researchgate.netmdpi.com

Investigating Neuroprotective Mechanisms in Detail

A burgeoning area of research is the neuroprotective potential of this compound and its taurine-conjugated derivative, tauroursodeoxycholic acid (TUDCA). portlandpress.comnih.gov Preclinical studies have demonstrated their beneficial effects in various models of neurodegenerative diseases, including Parkinson's, Alzheimer's, and Huntington's disease, as well as ischemic stroke. portlandpress.comd-nb.inforesearchgate.net The proposed mechanisms are multifaceted and include anti-apoptotic, anti-inflammatory, and antioxidant effects. researchgate.net

A key research gap is the detailed elucidation of these neuroprotective pathways within the central nervous system. Studies suggest that UDCA can protect dopaminergic neurons by regulating mitochondrial function, improving autophagic flux, and alleviating apoptosis. nih.gov It appears to achieve this, in part, by activating the AMPK/mTOR and PINK1/Parkin pathways. nih.gov TUDCA has been shown to act as a chemical chaperone, reducing endoplasmic reticulum (ER) stress, and can also modulate neuroinflammation. portlandpress.comd-nb.info However, the precise molecular targets and the interplay between these mechanisms in different neuronal populations are not fully understood. Future research should focus on in-depth investigation of these pathways to confirm the neuroprotective benefits in clinical studies and to potentially develop targeted therapies for neurodegenerative disorders. portlandpress.comd-nb.info

Q & A

Q. What are the optimal storage conditions for Ursocholic acid to maintain stability?

this compound stability depends on storage temperature and formulation:

  • Powder : Store at -20°C (stable for 3 years) or 4°C (stable for 2 years).
  • Solutions : Store in DMSO at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation. For aqueous formulations, use stabilizers like albumin or cyclodextrins to mitigate aggregation .

Q. How should researchers prepare stock solutions of this compound considering its solubility profile?

this compound is highly soluble in DMSO (~244.76 mM or 100 mg/mL). For in vivo studies:

  • Use DMSO to prepare a concentrated stock (e.g., 50 mg/mL).
  • Dilute in saline or PBS to ≤6.12 mM (2.5 mg/mL) to avoid precipitation.
  • Validate solubility empirically using dynamic light scattering (DLS) or HPLC to confirm homogeneity .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

In humans, this compound undergoes C-7 dehydroxylation by gut microbiota (e.g., Clostridium limosum), converting it to deoxycholic acid . Key steps:

  • Bacterial modification : 7β-hydroxysteroid dehydrogenase (7β-HSDH) catalyzes epimerization.
  • Hepatic uptake : Converted metabolites re-enter enterohepatic circulation, increasing the total bile acid pool.
  • Urinary excretion : 28% of administered this compound is excreted unmetabolized, requiring renal clearance studies .

Advanced Research Questions

Q. How can bacterial co-culture systems be utilized to study this compound biosynthesis?

Methodology :

  • Co-culture 7β-HSDH-producing strains (e.g., Eubacterium aerofaciens) with 7α-HSDH-producing organisms (e.g., Bacteroides fragilis).
  • Feed primary bile acids (e.g., cholic acid) and monitor this compound production via:
    • Time-course HPLC to track intermediates (e.g., 7-ketodeoxycholic acid).
    • Enzyme assays for 7β-HSDH activity (optimal pH 9.8–10.2, NADP-dependent).
  • Validate reversibility by adding glycine/taurine conjugates to assess epimerization .

Q. What methodological approaches resolve contradictions between in vitro solubility data and in vivo bioavailability?

Key strategies :

  • Compare DMSO solubility (244.76 mM) with in vivo formulation limits (≤6.12 mM). Use physiologically relevant solvents (e.g., bile salt micelles) for dissolution testing.
  • Employ compartmental pharmacokinetic modeling to account for enterohepatic recirculation delays (e.g., 0.86-day lag for bacterial dehydroxylation).
  • Validate bioavailability using radiolabeled tracers (e.g., ³H-Ursocholic acid) in bile and plasma .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Preferred methods :

  • Reverse-phase HPLC : Use a C18 column with mobile phase (e.g., methanol:0.1% acetic acid) and detect at 210 nm. Retention time: 5.01 min .
  • LC-MS/MS : Monitor m/z 407.3 → 407.3 for this compound and m/z 391.3 → 391.3 for deoxycholic acid.
  • Enzymatic assays : Quantify 7β-HSDH activity via NADPH oxidation at 340 nm .

Q. How does this compound influence chromosome segregation dynamics in live-cell imaging studies?

Experimental design :

  • Treat HCT116 cells (expressing H2B-mCherry) with this compound (e.g., 10 µM).
  • Use siRNA depletion of chromokinesins (e.g., KIF4A) to delay chromosome congression.
  • Quantify lagging chromosomes (via time-lapse microscopy) and micronuclei formation (post-telophase).
  • Analyze data with Mann-Whitney U tests (p < 0.05) to confirm increased missegregation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ursocholic acid
Reactant of Route 2
Ursocholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.